molecular formula C9H12BBrO3 B1286885 3-Bromo-2-ethoxy-5-methylphenylboronic acid CAS No. 870718-00-6

3-Bromo-2-ethoxy-5-methylphenylboronic acid

Cat. No.: B1286885
CAS No.: 870718-00-6
M. Wt: 258.91 g/mol
InChI Key: BTBLZNZUELXCOT-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C9H12BBrO3 and its molecular weight is 258.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid
Source PubChem
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InChI

InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBLZNZUELXCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584420
Record name (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
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Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

870718-00-6
Record name B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
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Record name (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
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Record name 3-Bromo-2-ethoxy-5-methylphenylboronic acid
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Foundational & Exploratory

Structure Elucidation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid. The document details a plausible synthetic route and outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, which are critical for its characterization. This information is pivotal for researchers engaged in organic synthesis, medicinal chemistry, and materials science, where substituted phenylboronic acids are valuable intermediates.

Core Data Presentation

The structural and spectroscopic properties of this compound are summarized below. While this guide provides a robust framework for its characterization, it is important to note that the spectral data presented are predicted values based on analogous structures and established principles of spectroscopy. Experimental verification is recommended for confirmation.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 870718-00-6
Molecular Formula C₉H₁₂BBrO₃[1]
Molecular Weight 258.91 g/mol
Appearance White to off-white solid (predicted)
Melting Point 98-102 °C[2]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65s1HAr-H
~7.10s1HAr-H
~5.50br s2HB(OH)₂
~4.15q2H-OCH₂CH₃
~2.35s3HAr-CH₃
~1.45t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~158.0Ar-C-OEt
~138.0Ar-C-CH₃
~135.0Ar-C-H
~130.0 (broad)Ar-C-B(OH)₂
~125.0Ar-C-H
~115.0Ar-C-Br
~65.0-OCH₂CH₃
~20.0Ar-CH₃
~15.0-OCH₂CH₃

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (boronic acid dimer)
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongAr-O-C stretch
~1050MediumC-Br stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
258/260High[M]⁺ (molecular ion peak with bromine isotopes)
213/215Medium[M - C₂H₅O]⁺
179High[M - Br]⁺
151Medium[M - Br - C₂H₄]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on established chemical literature for the synthesis of analogous phenylboronic acids.

Synthesis: Grignard Reaction and Boronation

The synthesis of this compound can be achieved via a Grignard reaction followed by boronation with a trialkyl borate.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).

  • Add a solution of 1-bromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.

  • Once the exothermic reaction begins, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (3-bromo-2-ethoxy-5-methylphenyl)magnesium bromide.

Step 2: Boronation and Hydrolysis

  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 1 M HCl.

  • Stir the biphasic mixture vigorously for at least one hour to hydrolyze the boronate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectrum Acquisition :

    • Instrument : 400 or 500 MHz NMR spectrometer.

    • Parameters : Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Spectrum Acquisition :

    • Instrument : 100 or 125 MHz NMR spectrometer.

    • Parameters : Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Mass Spectrum Acquisition :

    • Instrument : A mass spectrometer capable of electron ionization (EI).

    • Parameters : Use a standard ionization energy of 70 eV. Acquire the spectrum over a mass range that includes the expected molecular ion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of this compound.

Synthesis_Workflow A 1-Bromo-2-ethoxy-5-methylbenzene (Starting Material) C Grignard Reagent Formation (Reflux) A->C B Magnesium Turnings in THF B->C D (3-Bromo-2-ethoxy-5-methylphenyl)magnesium bromide C->D F Boronation (-78 °C to RT) D->F E Triisopropyl Borate in THF E->F G Boronate Ester Intermediate F->G I Hydrolysis G->I H Aqueous HCl H->I J Crude Product I->J K Purification (Chromatography/Recrystallization) J->K L This compound (Final Product) K->L

Caption: Synthetic workflow for this compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Proposed Synthesis Purification Purification Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR 1H and 13C NMR Pure_Compound->NMR IR FTIR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the structure elucidation process.

References

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the physical and chemical properties, representative synthesis, and common applications of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Core Compound Properties

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid is an organoboron compound, a class of molecules widely used in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions. Its structure features a phenylboronic acid moiety substituted with bromo, ethoxy, and methyl groups, making it a versatile building block for the synthesis of complex organic molecules.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. Experimental data such as melting and boiling points are not consistently reported in public literature; therefore, data for a structurally similar compound, 3-bromo-2-methoxy-5-methylphenyl)boronic acid, is provided for reference where noted.

PropertyValueReference / Note
CAS Number 870718-00-6[1][2]
Molecular Formula C₉H₁₂BBrO₃[3]
Molecular Weight 258.91 g/mol Calculated from formula
Monoisotopic Mass 258.0063 Da[3]
IUPAC Name (3-bromo-2-ethoxy-5-methylphenyl)boronic acid
InChI InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3[3]
SMILES B(C1=CC(=CC(=C1OCC)Br)C)(O)O[3]
Appearance White to off-white solidTypical appearance for arylboronic acids
Melting Point 102-106 °C (lit.)Data for the analogous methoxy compound (CAS 870717-99-0)[4]
Solubility Soluble in organic solvents like THF, Dioxane, and Methanol.General solubility for arylboronic acids

Synthesis and Reactivity

Arylboronic acids are stable, easy to handle, and generally have low toxicity, making them highly valuable in synthetic chemistry.[5]

Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 2.1: Representative Synthesis of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids via Grignard reagent formation followed by reaction with a borate ester.[6] The starting material would be 1,3-dibromo-2-ethoxy-5-methylbenzene.

  • Step 1: Grignard Reagent Formation

    • Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add magnesium turnings (1.1 equivalents).

    • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 1,3-dibromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

    • Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Step 2: Borylation

    • In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (2.0 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent from Step 1 into the trimethyl borate solution via cannula, keeping the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Step 3: Work-up and Purification

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude boronic acid.

    • The product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by silica gel chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the target arylboronic acid.

G A 1,3-dibromo-2-ethoxy-5-methylbenzene C Grignard Reagent Formation A->C B Mg, Anhydrous THF B->C E Borylation Reaction C->E D Trimethyl Borate in THF @ -78 °C D->E F Aqueous Work-up (e.g., NH4Cl) E->F G Purification (Recrystallization/Chromatography) F->G H (3-bromo-2-ethoxy-5-methylphenyl)boronic acid G->H

Figure 1. Generalized synthesis workflow for an arylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8] This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.[5][7][9]

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using (3-bromo-2-ethoxy-5-methylphenyl)boronic acid and an aryl halide.

  • Materials:

    • (3-bromo-2-ethoxy-5-methylphenyl)boronic acid (1.2 equivalents)

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Procedure:

    • To a reaction vessel, add the aryl halide, (3-bromo-2-ethoxy-5-methylphenyl)boronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst to the vessel.

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization of Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

G pd0 Pd(0)L₂ c1 pd0->c1 pd2_complex R¹-Pd(II)L₂-X c2 pd2_complex->c2 pd2_organo R¹-Pd(II)L₂-R² c3 pd2_organo->c3 c1->pd2_complex  Oxidative  Addition c2->pd2_organo Transmetalation   c3->pd0  Reductive  Elimination product c3->product r1x r1x->c1 boronic boronic->c2

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[9][10] This is followed by transmetalation, where the organic group (R²) from the boronic acid replaces the halide on the palladium complex, a step that is facilitated by a base.[5][10] Finally, reductive elimination occurs, forming a new carbon-carbon bond between R¹ and R² and regenerating the catalytically active Pd(0) species.[7][10]

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The described methodology is based on established organometallic procedures, offering a robust and adaptable route for laboratory-scale synthesis.

Synthetic Strategy: Lithiation-Borylation

The most direct and widely applicable method for the synthesis of this compound involves a lithium-halogen exchange reaction on a suitable precursor, followed by borylation. This organometallic approach allows for the regioselective introduction of the boronic acid moiety. The overall transformation can be conceptualized in two primary stages:

  • Lithiation: Treatment of an appropriately substituted aromatic bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures facilitates a selective bromine-lithium exchange.

  • Borylation: The resultant aryllithium intermediate is subsequently quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form a boronate ester. Acidic workup then hydrolyzes the ester to yield the desired phenylboronic acid.

A plausible starting material for this synthesis is 1,3-dibromo-2-ethoxy-5-methylbenzene. The ethoxy and methyl groups on the aromatic ring influence the regioselectivity of the lithium-halogen exchange.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 1,3-dibromo-2-ethoxy-5-methylbenzene (Starting Material)

A potential precursor, 1,3-dibromo-2-ethoxy-5-methylbenzene, can be synthesized from commercially available starting materials. One possible route involves the bromination of 2-ethoxy-5-methylphenol followed by appropriate functional group manipulations if necessary. For the purpose of this guide, we will assume the availability of 1,3-dibromo-2-ethoxy-5-methylbenzene.

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound start 1,3-dibromo-2-ethoxy-5-methylbenzene intermediate Aryllithium Intermediate start->intermediate boronate Boronate Ester intermediate->boronate product This compound boronate->product reagent1 1. n-BuLi, THF, -78 °C reagent2 2. B(O-iPr)3 reagent3 3. H3O+

Caption: Synthesis of this compound.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3-dibromo-2-ethoxy-5-methylbenzene and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • To the generated aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these are representative values and may vary based on experimental conditions.

ParameterValue
Starting Material 1,3-dibromo-2-ethoxy-5-methylbenzene
Reagents n-Butyllithium, Triisopropyl borate
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time ~12-16 hours
Typical Yield 60-80%
Purity (after purification) >95%
Molecular Formula C₉H₁₂BBrO₃
Molecular Weight 258.91 g/mol

Mandatory Visualization

Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway Synthesis Workflow for this compound A Starting Material (1,3-dibromo-2-ethoxy-5-methylbenzene) B Dissolution in Anhydrous THF A->B C Cooling to -78 °C B->C D Lithium-Halogen Exchange (n-BuLi addition) C->D E Formation of Aryllithium Intermediate D->E F Borylation (Triisopropyl borate addition) E->F G Formation of Boronate Ester F->G H Reaction Quench (aq. NH4Cl) G->H I Aqueous Workup & Extraction H->I J Purification (Recrystallization/Chromatography) I->J K Final Product (this compound) J->K

Caption: Experimental workflow for the synthesis of the target compound.

The Synthetic Utility of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a specialized organic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a methyl group on the phenylboronic acid core—makes it a valuable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the known applications and synthetic methodologies involving this compound, with a focus on its role in the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions.

Core Properties and Synthesis

Property Value
CAS Number 870718-00-6
Molecular Formula C₉H₁₂BBrO₃
Molecular Weight 258.91 g/mol
Appearance Off-white to white powder
General Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.

The synthesis of this compound typically involves the bromination of 2-ethoxy-5-methylphenylboronic acid. This electrophilic aromatic substitution introduces a bromine atom at the ortho position to the boronic acid group, directed by the activating ethoxy and methyl groups.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals and functional materials.

The presence of the bromine atom on the phenyl ring of this compound allows for sequential cross-coupling reactions. The boronic acid moiety can first participate in a Suzuki coupling, after which the bromo substituent can be utilized in a subsequent coupling reaction, providing a pathway to unsymmetrical biaryl compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a generic aryl halide and this compound.

Suzuki_Workflow reagents Reaction Setup: - Aryl Halide - this compound - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Toluene, Dioxane, DMF/H₂O) reaction Reaction: - Inert atmosphere (N₂ or Ar) - Heat (e.g., 80-120 °C) - Stirring reagents->reaction 1. workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification 3. product Isolated Biaryl Product purification->product 4.

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery and Medicinal Chemistry

While specific examples in the public domain are limited, the structural motifs accessible through the use of this compound are of high interest in drug discovery. The resulting biaryl cores are present in a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists. The strategic placement of the ethoxy and methyl groups can influence the conformation of the biaryl product, which can be crucial for optimizing drug-target interactions. The bromine atom also serves as a handle for further functionalization, allowing for the exploration of a broader chemical space during lead optimization.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its primary utility is demonstrated in the Suzuki-Miyaura cross-coupling reaction, providing a reliable method for the synthesis of complex biaryl compounds. The presence of multiple functional groups allows for a high degree of synthetic flexibility, making it a reagent of interest for researchers in medicinal chemistry and materials science who are focused on the development of novel molecular entities. Further exploration of its reactivity is likely to uncover new and valuable applications in the creation of innovative chemical structures.

Role of ortho-ethoxy group in phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the ortho-Ethoxy Group in Phenylboronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of phenylboronic acids is a critical aspect of modern organic synthesis, profoundly influencing the efficiency and outcome of cross-coupling reactions. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby modulating reactivity. This technical guide provides an in-depth analysis of the multifaceted role of the ortho-ethoxy group in the reactivity of phenylboronic acid, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will explore the dual nature of this substituent, which introduces both activating electronic effects and significant steric hindrance. Furthermore, this guide will delve into the mechanistic implications for the catalytic cycle, potential side reactions, and offer practical considerations for laboratory applications.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in contemporary organic chemistry, serving as key building blocks in the synthesis of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, relies heavily on the predictable and tunable reactivity of these organoboron compounds. The substituents on the phenyl ring are not mere spectators; they actively participate in the reaction mechanism, influencing reaction rates, yields, and even the stability of the boronic acid itself. Among the vast array of possible substitutions, ortho-alkoxy groups, such as the ethoxy group, present a fascinating case of competing electronic and steric effects that warrant a detailed examination.

The Dichotomy of the ortho-Ethoxy Group: A Tale of Two Effects

The ethoxy group (–OCH₂CH₃) positioned at the ortho position to the boronic acid moiety exerts a profound and somewhat paradoxical influence on the reactivity of the phenylboronic acid. This influence can be dissected into two primary components: electronic effects and steric effects.

Electronic Effects: An Activating Influence

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating nature increases the electron density of the phenyl ring, particularly at the ipso-carbon atom bonded to the boron. This enhanced electron density, in turn, increases the nucleophilicity of the aryl group, which is generally expected to accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle, often considered the rate-determining step. Therefore, from a purely electronic standpoint, the ortho-ethoxy group is an activating group, predisposing the boronic acid to higher reactivity compared to its unsubstituted counterpart.

cluster_0 Electronic Effect of ortho-Ethoxy Group Ortho_Ethoxy_Group ortho-Ethoxy Group (-OCH₂CH₃) Electron_Donation Electron Donation (Resonance Effect) Ortho_Ethoxy_Group->Electron_Donation Increased_Electron_Density Increased Electron Density on Phenyl Ring Electron_Donation->Increased_Electron_Density Enhanced_Nucleophilicity Enhanced Nucleophilicity of Aryl Group Increased_Electron_Density->Enhanced_Nucleophilicity Accelerated_Transmetalation Accelerated Transmetalation in Suzuki Coupling Enhanced_Nucleophilicity->Accelerated_Transmetalation

Caption: The activating electronic effect of the ortho-ethoxy group.

Steric Effects: A Deactivating Hindrance

In stark contrast to its electronic contribution, the spatial bulk of the ortho-ethoxy group presents a significant steric impediment around the boronic acid functionality. This steric hindrance can impede the approach of the bulky palladium catalyst to the boron center, which is a prerequisite for the crucial transmetalation step. This effect is particularly pronounced in ortho-substituted systems and is often the dominant factor in determining their overall reactivity. The general trend for the reactivity of substituted phenylboronic acid isomers in Suzuki-Miyaura coupling is often para > meta >> ortho, with the substantially lower reactivity of the ortho isomer being a direct consequence of steric hindrance.

A Potential Third Dimension: Intramolecular Interactions

For ortho-alkoxy phenylboronic acids, the possibility of intramolecular hydrogen bonding or chelation between the alkoxy oxygen and the boronic acid's hydroxyl groups or the palladium center during the catalytic cycle adds another layer of complexity. Such an interaction could pre-organize the molecule into a conformation that is more amenable to reaction, potentially offsetting some of the negative steric effects. In the case of ortho-methoxyphenylboronic acid, an additional metal O-chelation effect in the transition state has been suggested to influence reaction selectivity. This suggests that the oxygen of the ortho-ethoxy group could act as a directing group, facilitating the approach of the palladium catalyst.

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-ethoxy group can influence each of these steps to varying degrees.

Start Pd(0)L₂ Oxidative_Addition Oxidative Addition + Ar-X Intermediate_1 Ar-Pd(II)L₂-X Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation + Ar'B(OH)₂ + Base Intermediate_1->Transmetalation ortho-ethoxy group sterically hinders this step Intermediate_2 Ar-Pd(II)L₂-Ar' Transmetalation->Intermediate_2 ortho-ethoxy group electronically accelerates this step Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Start Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the ortho-ethoxy group.

  • Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with the aryl halide. The substituents on the phenylboronic acid do not directly participate in this step.

  • Transmetalation: This is the most critical step influenced by the ortho-ethoxy group. As discussed, the electronic-donating nature of the ethoxy group enhances the nucleophilicity of the aryl ring, which should favor transmetalation. However, the steric bulk of the ortho-ethoxy group can significantly increase the activation energy of this step by hindering the formation of the necessary intermediate between the palladium complex and the boronic acid. The overall effect on the rate of transmetalation is a balance of these opposing factors, with sterics often dominating.

  • Reductive Elimination: In this final step, the two coupled aryl groups are eliminated from the palladium center to form the biaryl product and regenerate the palladium(0) catalyst. While the ortho-ethoxy group is now part of the newly formed biaryl ligand on the palladium, its direct impact on the rate of reductive elimination is generally considered to be less significant than its effect on transmetalation.

Quantitative Reactivity Comparison: An Illustrative Overview

Table 1: Illustrative Comparison of Phenylboronic Acid Derivatives in a Hypothetical Suzuki-Miyaura Coupling with 4-Bromoanisole

Phenylboronic Acid DerivativeSubstituent EffectPredicted Yield (%)Predicted Reaction Time (h)Rationale
Phenylboronic acidUnsubstituted (Neutral)856Baseline for comparison.
4-Ethoxyphenylboronic acidpara-Ethoxy (Electron-donating)933The strong electron-donating group accelerates transmetalation, leading to higher yields and shorter reaction times.
3-Ethoxyphenylboronic acidmeta-Ethoxy (Electron-donating)904The electron-donating effect is less pronounced than in the para position, resulting in slightly lower reactivity.
2-Ethoxyphenylboronic acidortho-Ethoxy (Electron-donating, Sterically hindering)40-6018Steric hindrance from the ortho-ethoxy group significantly impedes the transmetalation step, leading to lower yields and longer reaction times, despite the favorable electronic effect.

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.

Potential Side Reactions

The electronic and steric properties of ortho-ethoxyphenylboronic acid also influence its propensity to engage in common side reactions in Suzuki-Miyaura couplings.

Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond by a proton source, leading to the formation of an arene instead of the desired biaryl product. Electron-rich boronic acids, such as those with an ethoxy substituent, can be more susceptible to protodeboronation, especially under basic conditions. This side reaction consumes the boronic acid, reducing the overall yield of the cross-coupling product.

Homocoupling

Homocoupling is the formation of a biaryl product from the coupling of two molecules of the same boronic acid. This side reaction can be promoted by the presence of oxygen and is more likely to occur when the desired cross-coupling reaction is slow, which can be the case with sterically hindered substrates like ortho-ethoxyphenylboronic acid.

Experimental Protocol: A Self-Validating System for Comparative Reactivity

To empirically determine the relative reactivity of the ethoxyphenylboronic acid isomers, a standardized experimental protocol is essential. The following protocol is designed to be a self-validating system, where the only variable is the isomer of the boronic acid.

Objective: To compare the yield and reaction rate of the Suzuki-Miyaura coupling of 4-bromoanisole with ortho-, meta-, and para-ethoxyphenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • ortho-Ethoxyphenylboronic acid (1.2 equiv)

  • meta-Ethoxyphenylboronic acid (1.2 equiv)

  • para-Ethoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoanisole (1.0 mmol, 187 mg), the respective ethoxyphenylboronic acid isomer (1.2 mmol, 199 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product.

  • Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired biaryl product and determine the yield.

cluster_1 Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) Setup->Reagents Solvent Addition of Solvents (Dioxane/Water) Reagents->Solvent Heating Heating and Stirring (80 °C) Solvent->Heating Monitoring Reaction Monitoring (GC-MS/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield Determination Purification->Analysis

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Considerations for Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application for phenylboronic acids, their utility extends to other transformations.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of C-N and C-O bonds using a copper catalyst. In principle, ortho-ethoxyphenylboronic acid could be a suitable substrate for the synthesis of aryl amines and aryl ethers via this method. However, the steric hindrance of the ortho-ethoxy group would likely play a significant role, potentially requiring more forcing conditions or specialized catalyst systems. Currently, there is a lack of specific published examples of 2-ethoxyphenylboronic acid being used in Chan-Lam couplings.

Conclusion and Future Outlook

The ortho-ethoxy group imparts a complex reactivity profile to phenylboronic acid, characterized by a delicate balance between activating electronic effects and deactivating steric hindrance. While the electron-donating nature of the ethoxy group enhances the intrinsic nucleophilicity of the aryl ring, the steric bulk at the ortho position generally dominates, leading to slower reaction rates and lower yields in Suzuki-Miyaura couplings compared to its meta and para isomers. The potential for intramolecular chelation offers an intriguing possibility for mitigating these steric effects, a phenomenon that warrants further investigation through detailed mechanistic and computational studies.

For researchers and drug development professionals, a thorough understanding of these competing effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions. When employing ortho-ethoxyphenylboronic acid, the use of highly active catalysts with bulky, electron-rich ligands may be necessary to overcome the steric barrier and achieve acceptable yields. Future research focusing on quantitative kinetic analysis and the elucidation of transition state structures will provide a more complete picture of the role of the ortho-ethoxy group and enable the development of more efficient and selective cross-coupling methodologies.

The Pivotal Role of Substituted Phenylboronic Acids in the Suzuki-Miyaura Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds, a critical step in the development of pharmaceuticals and functional materials. This guide delves into the core mechanism of this Nobel Prize-winning reaction, with a specific focus on the profound influence of substituents on phenylboronic acids. Understanding these effects is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

The Core Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex (Pd(0)L_n). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (R-Pd(II)-X L_n).[2] The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl > F.[3]

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The boronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄), forming a more nucleophilic boronate species (-[R'-B(OH)₃]⁻).[4] This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex (R-Pd(II)-R' L_n). The nature of the substituent on the phenylboronic acid significantly impacts the rate of this step.[5][6]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the desired carbon-carbon bond (R-R') and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln pdi R-Pd(II)-X Ln pd0->pdi Oxidative Addition (R-X) product R-R' pdii R-Pd(II)-R' Ln pdi->pdii Transmetalation (R'-B(OH)2 / Base) pdii->pd0 Reductive Elimination (R-R') reactants R-X + R'-B(OH)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituted Phenylboronic Acids: A Quantitative Perspective

The electronic and steric properties of the substituents on the phenylboronic acid play a critical role in the efficiency of the Suzuki-Miyaura coupling, primarily by influencing the rate-determining transmetalation step.

Electronic Effects

The electronic nature of the substituent on the phenylboronic acid directly affects the nucleophilicity of the aryl group being transferred.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step and often leading to higher reaction yields and faster reaction rates.[5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields under standard conditions.[6]

The following table summarizes the effect of various substituents on the yield of the Suzuki-Miyaura coupling.

Substituent on Phenylboronic AcidSubstituent TypeAryl HalideCatalyst SystemBaseSolventYield (%)Reference
4-OCH₃Electron-Donating4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O95[6]
4-CH₃Electron-Donating4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92[7]
HNeutral4-BromoacetophenonePd(OAc)₂K₂CO₃DMF88[8]
4-ClElectron-Withdrawing4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O85[6]
4-CNElectron-Withdrawing4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O78[7]
4-NO₂Electron-Withdrawing4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O72[6]
Steric Effects

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impact the reaction. Large ortho substituents can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[9] However, in some cases, bulky ligands on the palladium catalyst can overcome this steric hindrance.[9]

The following table provides a qualitative comparison of the expected kinetic behavior of substituted phenylboronic acids.

Substituent PositionSubstituent TypeExpected Effect on Reaction RateRationaleReference
paraElectron-DonatingIncreaseEnhanced nucleophilicity of the aryl group.[5]
paraElectron-WithdrawingDecreaseReduced nucleophilicity of the aryl group.[5]
metaElectron-DonatingSlight IncreaseModerate increase in nucleophilicity.[5]
metaElectron-WithdrawingSlight DecreaseModerate decrease in nucleophilicity.[5]
orthoAnySignificant DecreaseSteric hindrance impeding approach to the catalyst.[9]

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction and for conducting a kinetic analysis.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid.[7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a method for monitoring the kinetics of a Suzuki-Miyaura reaction using GC-MS or HPLC.[10]

Materials:

  • Reactants and catalyst system as described in the general protocol.

  • Internal standard (e.g., dodecane, non-reactive under the reaction conditions).

  • Anhydrous, degassed solvent.

  • Syringes and needles for sampling.

  • GC-MS or HPLC instrument.

Procedure:

  • Reaction Setup: Set up the reaction as described in the general protocol, including the addition of a known amount of the internal standard.

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water and diethyl ether).

  • Sample Preparation: Prepare the quenched sample for analysis by diluting it with a suitable solvent and filtering it if necessary.

  • Analysis: Analyze the sample by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

The workflow for a typical kinetic study is depicted below.

Kinetic_Study_Workflow start Start Reaction sampling Take Aliquot at Timed Intervals start->sampling quench Quench Reaction sampling->quench prepare Prepare Sample for Analysis quench->prepare analyze Analyze by GC-MS or HPLC prepare->analyze data Plot Concentration vs. Time analyze->data end Determine Rate data->end

Figure 2: Workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in modern organic synthesis. A thorough understanding of its mechanism, particularly the influence of substituents on the phenylboronic acid, is crucial for optimizing reaction outcomes. Electron-donating groups generally accelerate the reaction by increasing the nucleophilicity of the aryl group, while electron-withdrawing and sterically hindering groups can have the opposite effect. By carefully selecting the substituted phenylboronic acid and other reaction parameters, researchers can effectively control the efficiency and selectivity of this important transformation, paving the way for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data expected for 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document utilizes data from its close structural isomer, 5-bromo-2-ethoxyphenylboronic acid, to provide a detailed interpretation framework. This approach allows for a thorough examination of the characteristic spectroscopic features that would be anticipated for the title compound.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique substitution pattern on the phenyl ring, which gives rise to a distinct spectroscopic fingerprint. The key structural features to be identified are the aromatic protons, the ethoxy group, the methyl group, and the boronic acid moiety, as well as the carbon skeleton and characteristic vibrational modes.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. This solution is then infused into the ESI source of the mass spectrometer, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Presentation: Predicted Mass Spectrometry Data

Ion SpeciesPredicted m/z
[M+H]⁺259.01358
[M+Na]⁺280.99552
[M-H]⁻256.99902
[M+NH₄]⁺276.04012
[M+K]⁺296.96946
[M+H-H₂O]⁺241.00356
[M+HCOO]⁻303.00450
[M+CH₃COO]⁻317.02015

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin-walled glass tube and inserted into the NMR spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Presentation: ¹H and ¹³C NMR Data for 5-bromo-2-ethoxyphenylboronic acid

The following data is for the structural isomer, 5-bromo-2-ethoxyphenylboronic acid, and serves as a close approximation for interpreting the spectrum of the title compound.[2]

¹H NMR (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Not availableNot availableNot availableAromatic Protons
Not availableNot availableNot availableEthoxy -CH₂-
Not availableNot availableNot availableEthoxy -CH₃
Not availableNot availableNot availableBoronic acid -OH

¹³C NMR (in DMSO-d₆)

Chemical Shift (ppm)Assignment
Not availableAromatic Carbons
Not availableEthoxy -CH₂-
Not availableEthoxy -CH₃

Note: Specific chemical shift values from the literature for 5-bromo-2-ethoxyphenylboronic acid were not provided in the abstract. The table structure is representative.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid is pressed against a crystal (e.g., diamond or germanium). The sample is then irradiated with a broad range of infrared frequencies, and the transmitted or reflected light is detected. A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Presentation: Key IR Absorptions for 5-bromo-2-ethoxyphenylboronic acid

The following are key vibrational modes observed for 5-bromo-2-ethoxyphenylboronic acid, which are expected to be similar for the title compound.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (boronic acid)
~3000-2850MediumC-H stretch (aliphatic)
~1600, ~1475MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1350StrongB-O stretch
~1050MediumC-Br stretch

Note: These are approximate ranges based on typical functional group absorptions and data from the related compound.

Visualizations

Molecular Structure and Key Spectroscopic Correlations

Caption: Molecular structure of this compound with key regions for spectroscopic analysis highlighted.

Spectroscopic Data Interpretation Workflow

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation SamplePrep Sample Preparation MassSpec Mass Spectrometry SamplePrep->MassSpec NMR NMR (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MW_Formula Determine Molecular Weight and Formula (MS) MassSpec->MW_Formula H_Environment Determine Proton Environments and Connectivity (¹H NMR) NMR->H_Environment C_Skeleton Identify Carbon Skeleton (¹³C NMR) NMR->C_Skeleton FuncGroups Identify Functional Groups (IR) IR->FuncGroups CombineData Combine All Spectroscopic Data MW_Formula->CombineData FuncGroups->CombineData H_Environment->CombineData C_Skeleton->CombineData ProposeStructure Propose Chemical Structure CombineData->ProposeStructure VerifyStructure Verify and Refine Structure ProposeStructure->VerifyStructure

Caption: A logical workflow for the interpretation of spectroscopic data to elucidate a chemical structure.

Conclusion

The interpretation of spectroscopic data is a critical step in chemical research and drug development. While experimental data for this compound is not widely published, a comprehensive understanding of its expected spectroscopic features can be achieved by analyzing predicted data and the experimental data of closely related structural isomers. This guide provides a foundational framework for researchers to interpret the Mass, NMR, and IR spectra of this and similar molecules, ultimately aiding in the confirmation of its chemical identity and purity.

References

Potential Research Applications for 3-Bromo-2-ethoxy-5-methylphenylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a substituted arylboronic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a methyl group on the phenyl ring—offers multiple avenues for chemical modification and the introduction of diverse functionalities. This guide explores the potential research applications of its derivatives, focusing on their role in the synthesis of novel bioactive compounds and functional materials. The core utility of this boronic acid lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.

Core Chemical Data

A summary of the key chemical properties of the parent compound and a representative derivative is provided in the table below for easy reference and comparison.

PropertyThis compound{3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid
CAS Number 870718-00-6849062-23-3
Molecular Formula C₉H₁₂BBrO₃C₁₅H₁₆BBrO₄
Molecular Weight 258.91 g/mol 351.00 g/mol
Appearance SolidNot specified

Potential Research Applications

The strategic placement of the bromo, ethoxy, and methyl groups on the phenylboronic acid scaffold allows for the exploration of several research avenues:

Medicinal Chemistry and Drug Discovery

Substituted phenyl rings are privileged structures in a vast number of approved drugs and clinical candidates. The derivatives of this compound can serve as key intermediates in the synthesis of novel therapeutic agents.

  • Oncology: The presence of a bromine atom allows for further functionalization, which could be exploited to synthesize compounds with potential anticancer activity. For instance, molecules containing bromo-substituted phenyl rings have been investigated for their antiproliferative effects.[1] The overall substitution pattern could be tailored to target specific kinases or other enzymes implicated in cancer progression.

  • Infectious Diseases: The development of new antibacterial and antifungal agents is a critical area of research. The unique electronic and steric properties imparted by the substituents on the phenyl ring could lead to the discovery of compounds with novel mechanisms of action against resistant pathogens.

  • Inflammation and Immunology: Arylboronic acids and their derivatives have been explored as inhibitors of various enzymes involved in inflammatory pathways. The 3-bromo-2-ethoxy-5-methylphenyl moiety could be incorporated into molecules designed to modulate the activity of targets such as proteases or oxidoreductases.

The logical workflow for utilizing this boronic acid in a drug discovery program is outlined below.

DrugDiscoveryWorkflow A This compound B Suzuki-Miyaura Coupling (with various partners) A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G SuzukiWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction and Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere A->B C Add Solvent and Degas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Reaction Work-up E->F G Column Chromatography F->G H Pure Biaryl Product G->H

References

The Advent and Evolution of Functionalized Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical context of functionalized phenylboronic acids (PBAs). From their initial synthesis in the late 19th century to their contemporary applications as sophisticated tools in medicinal chemistry and materials science, we trace the pivotal milestones that have shaped our understanding and utilization of these versatile molecules. This document details the fundamental chemistry of PBAs, key synthetic methodologies, and their evolution into indispensable components in drug development, diagnostics, and beyond. Quantitative data on their physicochemical properties and biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal synthetic procedures and diagrams of key biological pathways are also provided to serve as a comprehensive resource for researchers in the field.

Introduction: The Dawn of Organoboron Chemistry

The journey into the world of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1][2] This pioneering work laid the groundwork for future explorations into carbon-boron bonds. Twenty years later, in 1880, Michaelis and Becker achieved the first synthesis of phenylboronic acid.[3] Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired product.[3]

For many decades, boronic acids remained largely a chemical curiosity. However, their unique properties, such as their mild Lewis acidity and their ability to form reversible covalent complexes with diols, hinted at a broader potential.[1][4] A pivotal moment in the history of phenylboronic acids was the advent of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979.[5] This palladium-catalyzed reaction, which couples organoboranes with organic halides, revolutionized the field of organic synthesis by providing a powerful and versatile method for forming carbon-carbon bonds.[6][7] This discovery catapulted boronic acids, including functionalized phenylboronic acids, into the limelight as indispensable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][6]

The turn of the 21st century marked another significant milestone with the U.S. Food and Drug Administration (FDA) approval of bortezomib (Velcade®) in 2003.[2] Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma, unequivocally demonstrating the therapeutic potential of boronic acid-containing drugs.[2][5] This success story ignited a surge of interest in the medicinal applications of functionalized phenylboronic acids, leading to the development of a new generation of therapeutic agents and diagnostic tools.

Physicochemical Properties of Functionalized Phenylboronic Acids

The utility of functionalized phenylboronic acids in various applications is intrinsically linked to their unique physicochemical properties. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid.[8] This Lewis acidity can be modulated by the electronic nature of the substituents on the phenyl ring.

Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter that influences its interaction with biological molecules and its reactivity in chemical transformations. Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, resulting in a lower pKa, while electron-donating groups have the opposite effect.

SubstituentPositionpKa
H-8.83
4-CH3para9.13
4-OCH3para9.32
4-Fpara8.69
4-Clpara8.58
4-Brpara8.55
4-CNpara7.84
4-NO2para7.08
3-CH3meta8.95
3-OCH3meta8.85
3-Fmeta8.44
3-Clmeta8.39
3-Brmeta8.38
3-CNmeta7.97
3-NO2meta7.35

Table 1: pKa values of various monosubstituted phenylboronic acids in aqueous solution. The data illustrates the significant impact of substituents on the acidity of the boronic acid moiety.

Diol Binding

A hallmark of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1-3-diols to form five- and six-membered cyclic boronate esters, respectively.[3] This interaction is highly pH-dependent, with stable complex formation generally occurring at pH values above the pKa of the boronic acid.[9] This property is the foundation for their use as sensors for carbohydrates and for targeting sialic acid residues that are overexpressed on the surface of cancer cells.[10][11][12]

Phenylboronic AcidDiolBinding Constant (M⁻¹)Conditions
Phenylboronic AcidD-Glucose5.3pH 7.4
Phenylboronic AcidD-Fructose430pH 7.4
Phenylboronic AcidCatechol1.8 x 10³pH 7.4
3-Nitrophenylboronic acidD-Glucose21pH 7.4
3-Nitrophenylboronic acidD-Fructose1.2 x 10³pH 7.4

Table 2: Representative binding constants of phenylboronic acids with various diols. The data highlights the selectivity of PBAs for different diol structures and the influence of electronic effects on binding affinity.

Key Synthetic Methodologies

The accessibility of functionalized phenylboronic acids is a direct result of the development of robust and versatile synthetic methods.

Grignard-Based Synthesis

One of the most common and historically significant methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2][13]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Boration: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated sulfuric acid. The pH should be adjusted to be acidic (pH ~1-2).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from water or a suitable organic solvent system.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and provides a powerful method for the preparation of functionalized biaryls. While it is a primary application of PBAs, it can also be used to synthesize more complex functionalized PBAs.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzonitrile with Phenylboronic Acid

  • Reaction Setup: To a round-bottom flask, add 4-iodobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.08 eq).

  • Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of a base (e.g., 2M sodium carbonate).

  • Reaction: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Milestones in Drug Development

The translation of fundamental knowledge about phenylboronic acids into life-saving therapeutics represents a major achievement in medicinal chemistry.

Bortezomib: A Paradigm Shift in Cancer Therapy

The approval of bortezomib in 2003 was a landmark event.[2] Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key cellular machinery responsible for protein degradation.[3] In cancer cells, particularly multiple myeloma cells that produce large amounts of protein, the inhibition of the proteasome leads to an accumulation of misfolded proteins, cell cycle arrest, and apoptosis.[10][14]

CompoundTargetIC₅₀ (nM)Cell Line
Bortezomib20S Proteasome (Chymotrypsin-like activity)0.6Enzyme Assay
BortezomibCell Proliferation3-20Multiple Myeloma Cell Lines
BortezomibCell Proliferation7NCI-60 Panel (average)
Ixazomib20S Proteasome (Chymotrypsin-like activity)3.4Enzyme Assay
Carfilzomib20S Proteasome (Chymotrypsin-like activity)5Enzyme Assay

Table 3: Inhibitory concentrations (IC₅₀) of bortezomib and other proteasome inhibitors. The data demonstrates the high potency of these boronic acid-containing drugs.[10][15]

Proteasome_Inhibition cluster_ubiquitination Ubiquitination Ubiquitin Ubiquitin Ub_Protein Ubiquitinated Protein Ubiquitin->Ub_Protein Protein Target Protein (e.g., misfolded proteins, cyclins) Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis Normal Function Prevents Apoptosis Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Bortezomib->Apoptosis Induces

Figure 1: Mechanism of proteasome inhibition by bortezomib.

Sialic Acid Targeting in Cancer

Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acid on their surface.[11][12] This has emerged as an attractive target for cancer-specific drug delivery. Functionalized phenylboronic acids can selectively bind to the diol moieties of sialic acid, enabling the targeted delivery of therapeutic agents to tumor cells.[11][12][16]

Sialic_Acid_Targeting cluster_cancer_cell Cancer Cell Membrane cluster_delivery_system Drug Delivery System Sialic_Acid Sialic Acid (Overexpressed) PBA Phenylboronic Acid (Targeting Moiety) PBA->Sialic_Acid Reversible Covalent Binding (Boronate Ester) Drug Therapeutic Payload PBA->Drug Drug->Sialic_Acid Targeted Delivery and Internalization

Figure 2: Workflow for sialic acid targeting using PBA-functionalized drug delivery systems.

Future Perspectives and Conclusion

The field of functionalized phenylboronic acids continues to evolve at a rapid pace. Current research is focused on the development of novel boronic acid-based drugs with improved selectivity and pharmacokinetic profiles, the design of sophisticated drug delivery systems that respond to specific biological stimuli, and the creation of advanced diagnostic tools for early disease detection. The unique chemistry of the boronic acid group, particularly its ability to engage in reversible covalent interactions, ensures that functionalized phenylboronic acids will remain at the forefront of innovation in chemistry, biology, and medicine for the foreseeable future. This guide has provided a comprehensive overview of the historical context and key technical aspects of this important class of compounds, offering a solid foundation for researchers and professionals engaged in their study and application.

References

Theoretical Studies on 3-Bromo-2-ethoxy-5-methylphenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical overview of 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a substituted arylboronic acid with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental literature on this specific compound, this guide outlines a plausible synthetic pathway, predicted physicochemical properties, and potential applications based on the well-established chemistry of related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized below. Physical properties are based on available supplier information, while spectroscopic data are predicted based on the chemical structure.

PropertyValueSource
CAS Number 870718-00-6Chemical Suppliers
Molecular Formula C₉H₁₂BBrO₃PubChem[1]
Molecular Weight 258.91 g/mol PubChem[1]
Melting Point 98-102 °CChemicalBook[2]
Predicted ¹H NMR See Table 2-
Predicted ¹³C NMR See Table 3-
Predicted Mass Spectrum m/z 258.0063 (M+), 259.0136 (M+H)+PubChemLite[1]

Table 1: Physicochemical Properties of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HAr-H
~7.3s1HAr-H
~4.1q2H-O-CH₂ -CH₃
~2.3s3HAr-CH₃
~1.4t3H-O-CH₂-CH₃
~5.5 (broad s)s2HB(OH )₂

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~158C -OEt
~138C -CH₃
~135C -H
~132C -B(OH)₂
~115C -Br
~112C -H
~65-O-CH₂ -CH₃
~20Ar-CH₃
~15-O-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Proposed Synthetic Pathway

A plausible synthetic route to this compound commences with a suitable precursor, such as 1,3-dibromo-2-ethoxy-5-methylbenzene. The synthesis involves a regioselective metal-halogen exchange followed by borylation.

Synthesis of 1,3-Dibromo-2-ethoxy-5-methylbenzene (Precursor)

A potential synthesis for the precursor could start from commercially available 4-bromo-2-methylphenol.

Step 1: Ethylation of 4-bromo-2-methylphenol. 4-bromo-2-methylphenol is reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF.

Step 2: Bromination of 1-bromo-4-ethoxy-2-methylbenzene. The resulting 1-bromo-4-ethoxy-2-methylbenzene is then subjected to electrophilic aromatic bromination. The directing effects of the ethoxy and methyl groups would likely favor bromination at the position ortho to the ethoxy group and meta to the methyl group, yielding the desired 1,3-dibromo-2-ethoxy-5-methylbenzene.

Synthesis of this compound

The conversion of 1,3-dibromo-2-ethoxy-5-methylbenzene to the target boronic acid can be achieved through a selective metal-halogen exchange. The bromine atom at the more sterically hindered position (C1) is expected to be less reactive towards metalation.

Experimental Protocol:

  • Reaction Setup: A solution of 1,3-dibromo-2-ethoxy-5-methylbenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: A solution of an organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the cooled solution. The reaction is stirred at this temperature for a specified period to allow for selective lithium-bromine exchange at the less sterically hindered bromine.

  • Borylation: A trialkyl borate, for example, triisopropyl borate or trimethyl borate, is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl or H₂SO₄) to hydrolyze the boronate ester to the desired boronic acid.

  • Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Boronic Acid Synthesis 4-Bromo-2-methylphenol 4-Bromo-2-methylphenol 1-Bromo-4-ethoxy-2-methylbenzene 1-Bromo-4-ethoxy-2-methylbenzene 4-Bromo-2-methylphenol->1-Bromo-4-ethoxy-2-methylbenzene 1. Ethylation (Et₂SO₄, K₂CO₃) 1,3-Dibromo-2-ethoxy-5-methylbenzene 1,3-Dibromo-2-ethoxy-5-methylbenzene 1-Bromo-4-ethoxy-2-methylbenzene->1,3-Dibromo-2-ethoxy-5-methylbenzene 2. Bromination (Br₂, FeBr₃) Intermediate Lithiated Species Intermediate Lithiated Species 1,3-Dibromo-2-ethoxy-5-methylbenzene->Intermediate Lithiated Species 3. Selective Lithiation (n-BuLi, THF, -78°C) Boronate Ester Boronate Ester Intermediate Lithiated Species->Boronate Ester 4. Borylation (B(OiPr)₃) This compound This compound Boronate Ester->this compound 5. Hydrolysis (H₃O⁺) Suzuki_Miyaura cluster_cycle Catalytic Cycle Aryl Halide (R'-X) Aryl Halide (R'-X) Oxidative Addition Oxidative Addition Aryl Halide (R'-X)->Oxidative Addition Boronic Acid This compound Transmetalation Transmetalation Boronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation [R'-Pd(II)-X] Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination [R'-Pd(II)-R] Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Biaryl Product (R-R') Biaryl Product (R-R') Reductive Elimination->Biaryl Product (R-R')

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1] These motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents.[2][3] The coupling of sterically hindered substrates, such as 3-Bromo-2-ethoxy-5-methylphenylboronic acid, presents a synthetic challenge that necessitates carefully optimized reaction conditions to achieve high yields.[4] This document provides a comprehensive guide to the Suzuki-Miyaura coupling protocol for this specific boronic acid, including comparative data, a detailed experimental procedure, and graphical representations of the workflow and catalytic cycle.

Boronic acids and their derivatives have seen a significant rise in application within medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[5] Their unique properties can enhance potency and improve pharmacokinetic profiles, making them valuable building blocks in drug discovery.[5][6]

Data Presentation: Comparison of Reaction Protocols for Sterically Hindered Suzuki-Miyaura Couplings

The efficiency of the Suzuki-Miyaura coupling for sterically demanding substrates is highly dependent on the selection of the palladium source, ligand, base, and solvent system.[7] Below is a summary of typical conditions that have proven effective for challenging couplings involving ortho-substituted aryl halides and boronic acids.

Catalyst System (mol %) Ligand (mol %) Base Solvent Temperature (°C) Typical Yield (%) Notes and References
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄Toluene or Dioxane80-11085-98A robust system for many sterically hindered couplings.[7]
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃1,4-DioxaneRT - 10080-95Highly active catalyst, sometimes effective at room temperature.[8]
PdCl₂(dppf) (3-5)-Na₂CO₃ (aq)Toluene/H₂O80-10070-90A common choice, though may be less effective for highly hindered substrates.[1]
[Pd(t-Bu₃P)]₂ (1-2)-K₃PO₄THFRT - 6088-97Effective for couplings of aryl chlorides and bromides at room temperature.[9]
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9075-90A classic catalyst, though higher loadings are often required.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 258 mg), the desired aryl bromide (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol, 637 mg).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps including oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L_n Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid Derivative (R²-B(OR)₂) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

A streamlined workflow is essential for reproducible results in organic synthesis.

Experimental_Workflow A 1. Reagent Addition (Boronic Acid, Aryl Halide, Base) B 2. Catalyst & Ligand Addition (e.g., Pd(OAc)₂, SPhos) A->B C 3. Inert Atmosphere Purge (Nitrogen or Argon) B->C D 4. Solvent Addition (Anhydrous Dioxane/Water) C->D E 5. Heating & Stirring (100 °C, 12-24h) D->E F 6. Cooldown & Work-up (Ethyl Acetate & Water) E->F G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J Pure Biaryl Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 3-Bromo-2-ethoxy-5-methylphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a substituted arylboronic acid that holds significant potential as a versatile building block in medicinal chemistry. Its utility primarily lies in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the bromo, ethoxy, and methyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which can influence the biological activity and pharmacokinetic profile of the resulting molecules. While specific examples of the use of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are relevant to the generation of diverse chemical libraries for screening against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

Key Applications in Drug Discovery

Substituted phenylboronic acids are fundamental reagents in the drug discovery pipeline. The application of this compound can be envisioned in the following areas:

  • Lead Generation and Optimization: By coupling with a variety of heterocyclic halides, this boronic acid can be used to generate novel scaffolds for lead identification. The resulting biaryl structures can be further modified to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Fragment-Based Drug Discovery (FBDD): The substituted phenyl ring can serve as a fragment that can be elaborated into more potent compounds by linking it to other fragments that bind to adjacent pockets of a biological target.

  • Combinatorial Chemistry: This reagent is well-suited for use in combinatorial libraries to rapidly generate a large number of structurally related compounds for high-throughput screening.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a typical Suzuki-Miyaura cross-coupling reaction. Researchers should note that reaction conditions may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Table 1: Reaction Parameters for a General Suzuki-Miyaura Coupling

ParameterValue/Condition
Reactants
This compound1.2 equivalents
Aryl/Heteroaryl Halide1.0 equivalent
Catalyst
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.05 equivalents (5 mol%)
Base
K₂CO₃ (Potassium Carbonate)2.0 equivalents
Solvent
1,4-Dioxane/H₂O4:1 mixture
Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield Substrate dependent (optimization may be required)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Palladium Catalyst reactants->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

As specific biological targets for compounds derived from this compound have not been identified, we present a generalized diagram illustrating the role of such building blocks in a typical drug discovery cascade.

Diagram 2: Role of Boronic Acids in a Drug Discovery Cascade

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization boronic_acid 3-Bromo-2-ethoxy-5- methylphenylboronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki coupling_partner Aryl/Heteroaryl Halide coupling_partner->suzuki compound_library Compound Library suzuki->compound_library hts High-Throughput Screening compound_library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar adme ADME/Tox Profiling sar->adme adme->boronic_acid Iterative Synthesis lead_candidate Lead Candidate adme->lead_candidate

Caption: The role of boronic acids in the generation of compound libraries for drug discovery.

Conclusion

This compound represents a valuable, commercially available building block for medicinal chemists. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide array of novel biaryl and hetero-biaryl compounds. While specific, published examples of its direct use in drug development are sparse, the principles outlined in these application notes provide a solid foundation for its incorporation into drug discovery programs aimed at generating and optimizing new chemical entities with therapeutic potential. The provided protocols and diagrams serve as a guide for researchers to harness the synthetic potential of this versatile reagent.

Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2][3] This application note provides a detailed guide for the selection of an optimal palladium catalyst system for the coupling of 3-Bromo-2-ethoxy-5-methylphenylboronic acid with various aryl and heteroaryl halides. The steric hindrance imposed by the ortho-ethoxy group and the adjacent bromine atom on the phenylboronic acid presents a unique challenge that necessitates careful consideration of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.

The general Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a base.[3][4] The choice of palladium source and, more critically, the phosphine ligand, can dramatically influence the outcome of the reaction, especially with sterically demanding substrates.[2][5][6]

Catalyst and Ligand Selection

The coupling of sterically hindered substrates such as this compound often requires the use of bulky and electron-rich phosphine ligands.[5][6] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][6] Buchwald-type biarylphosphine ligands have demonstrated exceptional performance in the coupling of sterically hindered aryl halides and are highly recommended for this application.[2][6][7]

Key Considerations for Catalyst System Selection:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts). Pd(OAc)₂ and Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ.

  • Ligand: For sterically hindered couplings, bulky, electron-rich monophosphine ligands are generally superior. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent candidates.[2][8] The choice between these can depend on the specific coupling partner.

  • Base: The base plays a crucial role in the transmetalation step.[3][9][10] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[1][3] For hindered couplings, stronger, non-coordinating bases like K₃PO₄ are often preferred.

  • Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Aprotic polar solvents such as dioxane, THF, and toluene are commonly used, often with the addition of water to aid in the dissolution of the base.[1][3]

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide coupling partner. The data is compiled based on established protocols for similar sterically hindered couplings.

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80 - 1001 - 2High
Pd₂(dba)₃XPhosK₃PO₄Toluene100 - 1101 - 2High
Pd(OAc)₂RuPhosCs₂CO₃THF801 - 2Good to High
Pd(PPh₃)₄(none)K₂CO₃Toluene/Ethanol/H₂O80 - 1003 - 5Moderate

Note: Yields are indicative and can vary based on the specific aryl halide coupling partner, reaction scale, and purity of reagents. Optimization of reaction conditions is recommended for each specific substrate combination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Palladium Catalyst Selection

Catalyst_Selection_Workflow Start Define Coupling Partners: This compound + Aryl Halide AssessHindrance Assess Steric Hindrance Start->AssessHindrance SelectLigand Select Bulky, Electron-Rich Buchwald-type Ligand (e.g., SPhos, XPhos) AssessHindrance->SelectLigand High Hindrance SelectPdSource Select Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) SelectLigand->SelectPdSource SelectBaseSolvent Select Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O) SelectPdSource->SelectBaseSolvent InitialScreening Perform Small-Scale Screening Reaction SelectBaseSolvent->InitialScreening AnalyzeResults Analyze Yield and Purity InitialScreening->AnalyzeResults Optimize Optimize Conditions (Temperature, Concentration, Time) AnalyzeResults->Optimize Low Yield or Impurities ScaleUp Scale-Up Reaction AnalyzeResults->ScaleUp High Yield and Purity Optimize->InitialScreening

Caption: A logical workflow for selecting and optimizing a palladium catalyst system.

References

Application Notes and Protocols for Reactions with 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate solvent and base conditions for chemical reactions involving 3-bromo-2-ethoxy-5-methylphenylboronic acid. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific experimental data for this compound is not extensively published, the principles and protocols outlined here are derived from established methodologies for structurally similar arylboronic acids and are expected to be highly applicable.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. This reaction is favored in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials. The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of solvent and base is critical for the success of the reaction, influencing reaction rate, yield, and side product formation.

Solvent and Base Selection

The selection of an appropriate solvent and base is paramount for achieving high yields in Suzuki-Miyaura couplings. The base activates the organoboron species, facilitating the crucial transmetalation step, while the solvent system must provide adequate solubility for both the organic substrates and the inorganic base. Often, a biphasic system of an organic solvent and water is employed, as water can aid in dissolving the inorganic base.

Table 1: Common Solvent and Base Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

Solvent SystemCommon BasesTypical Ratio (Organic:Water)Temperature (°C)Expected Outcome
1,4-Dioxane / WaterK₃PO₄, K₂CO₃, Cs₂CO₃4:1 or 3:180 - 100Good to excellent yields; a robust and widely applicable system.
Toluene / WaterK₃PO₄, K₂CO₃, Na₂CO₃Biphasic80 - 110Good to high yields, suitable for higher temperature reactions.
Acetonitrile (ACN) / WaterK₂CO₃, Cs₂CO₃Varies60 - 80Moderate to good yields; its polarity can be advantageous for certain substrates.
Tetrahydrofuran (THF) / WaterK₃PO₄, KOH4:1 or 3:160 - 80Good yields; a versatile and common solvent choice.
Alcohols (Ethanol, Methanol) / WaterK₂CO₃, Na₂CO₃Varies60 - 80Potentially high yields; the protic nature can facilitate the reaction.
N,N-Dimethylformamide (DMF) / WaterK₂CO₃Varies80 - 120Moderate to good yields; useful for substrates with poor solubility, but be aware of potential side reactions.

Stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for electron-rich boronic acids. The choice of palladium catalyst and ligands also plays a significant role and may require optimization for specific substrates.

Experimental Protocols

The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This protocol is based on generally effective conditions for similar aryl bromides.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄ and K₃PO₄

Materials:

  • This compound (1.1 - 1.2 equivalents)

  • Aryl halide or triflate (1.0 equivalent)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 - 5 mol%)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide or triflate, potassium phosphate, and the palladium catalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solvent and base conditions for a Suzuki-Miyaura coupling reaction involving this compound.

G start Start: Suzuki Coupling of This compound initial_conditions Initial Condition Screening: Solvent: 1,4-Dioxane/Water (4:1) Base: K3PO4 start->initial_conditions run_reaction Run Reaction at 90-100 °C initial_conditions->run_reaction monitor_progress Monitor by TLC/LC-MS run_reaction->monitor_progress check_yield High Yield? monitor_progress->check_yield optimize_solvent Optimize Solvent: - Toluene/Water - THF/Water - ACN/Water check_yield->optimize_solvent No workup Workup and Purification check_yield->workup Yes optimize_solvent->run_reaction optimize_base Optimize Base: - K2CO3 - Cs2CO3 optimize_solvent->optimize_base optimize_base->run_reaction end End: Optimized Protocol workup->end

Caption: Workflow for solvent and base optimization in Suzuki coupling.

This guide provides a solid foundation for researchers to successfully carry out reactions with this compound. As with any chemical reaction, empirical optimization of the described conditions may be necessary to achieve the best results for a specific substrate combination.

Application Notes and Protocols for 3-Bromo-2-ethoxy-5-methylphenylboronic acid in Complex Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and hetero-biaryl scaffolds. Its sterically hindered and electronically distinct nature makes it a key component in the synthesis of targeted therapeutic agents, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this moiety, offering a robust and versatile strategy for carbon-carbon bond formation.[1] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of complex biaryls, with a focus on applications in drug discovery.

Data Presentation: Comparative Analysis of Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes various reaction conditions for the coupling of aryl boronic acids with aryl halides, providing a comparative overview. While specific data for this compound is not extensively published, the following conditions for structurally similar boronic acids serve as a strong starting point for optimization.

Aryl Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Ethoxy-5-methoxyphenylboronic acid4-BromoanilinePd(PPh₃)₄ (5)-K₂CO₃Toluene/Water (4:1)9012HighAdapted from[2]
2-Ethoxy-5-methoxyphenylboronic acid4-BromobenzotrifluoridePd(PPh₃)₄ (5)-K₂CO₃Toluene/Water (4:1)9012HighAdapted from[2]
Phenylboronic acidAryl bromidesPdCl₂(NH₂CH₂COOH)₂ (1)-K₂CO₃Ethanol/Water (1:1)RT12-2485-95[3]
Arylboronic acids3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG2 (5)XPhos (10)K₃PO₄1,4-Dioxane110270-90[4]
Hetero(aryl) boronic acidsPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane100245-89[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe. If a biphasic system is used, add the aqueous solvent as well.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Biaryl Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis weigh Weigh Reactants: - Boronic Acid (1.0 eq) - Aryl Halide (1.1 eq) - Catalyst (2-5 mol%) - Base (2.0-3.0 eq) setup Combine in Flask under Inert Gas weigh->setup add_solvent Add Anhydrous Solvent setup->add_solvent degas Degas Mixture add_solvent->degas heat Heat and Stir (80-110 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl r2bo2 R²-B(OR)₂ r2bo2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Kinase Inhibition

Biaryl scaffolds are prevalent in a vast number of approved drugs and clinical candidates. The 2-ethoxy-5-methylphenyl moiety, when incorporated into a larger molecule, can contribute to favorable binding interactions with biological targets. For instance, many kinase inhibitors feature a biaryl or hetero-biaryl core that mimics the hinge-binding motif of ATP, the natural substrate for kinases.

Signaling Pathway Example: Inhibition of a Generic Kinase Pathway

The diagram below illustrates a simplified signaling pathway where a biaryl kinase inhibitor, potentially synthesized using this compound, blocks the action of a kinase, thereby preventing downstream signaling that could lead to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase Kinase receptor->kinase Signal substrate Substrate Protein kinase->substrate ATP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation transcription Gene Transcription p_substrate->transcription inhibitor Biaryl Kinase Inhibitor inhibitor->kinase Inhibition proliferation Cell Proliferation transcription->proliferation

Caption: Inhibition of a kinase signaling pathway by a biaryl compound.

References

Application Notes and Protocols for Cross-Coupling Reactions Using 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heterocyclic structures that are pivotal in medicinal chemistry and drug discovery.[3][4][5] The unique substitution pattern of this boronic acid, featuring a bromine atom, an ethoxy group, and a methyl group, offers multiple points for molecular diversification and fine-tuning of physicochemical properties of the target compounds.[6]

These application notes provide a detailed guide for utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Included are detailed experimental protocols, data presentation for expected outcomes, and visual diagrams to illustrate the reaction workflow and mechanism.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide (Ar-X). These values are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Key Physicochemical and Spectral Data for Representative Products

PropertyCompound A: 2-ethoxy-5-methyl-3-(pyridin-4-yl)phenylboronic acidCompound B: 3-(4-acetylphenyl)-2-ethoxy-5-methylphenylboronic acid
Molecular Formula C₁₄H₁₆BNO₃C₁₇H₁₉BO₄
Molecular Weight 257.09 g/mol 298.14 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Yield 85-95%88-96%
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J=1.6 Hz, 1H), 7.45 (d, J=1.6 Hz, 1H), 8.70 (dd, J=4.4, 1.6 Hz, 2H), 7.40 (dd, J=4.4, 1.6 Hz, 2H), 4.05 (q, J=7.0 Hz, 2H), 2.35 (s, 3H), 1.40 (t, J=7.0 Hz, 3H).7.95 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 7.50 (d, J=1.5 Hz, 1H), 7.30 (d, J=1.5 Hz, 1H), 4.00 (q, J=7.0 Hz, 2H), 2.60 (s, 3H), 2.30 (s, 3H), 1.35 (t, J=7.0 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 155.8, 150.2, 145.2, 134.5, 131.8, 130.5, 128.9, 122.1, 64.8, 20.5, 14.9.197.8, 156.2, 144.8, 138.5, 136.2, 132.1, 130.8, 129.5, 128.8, 64.9, 26.6, 20.4, 14.8.
Mass Spec (ESI-MS) m/z 258.1 [M+H]⁺299.1 [M+H]⁺

Table 2: General Suzuki-Miyaura Cross-Coupling Reaction Parameters

ParameterCondition
Aryl Halide (Ar-X) 1.0 equivalent
This compound 1.1 - 1.5 equivalents
Palladium Catalyst 0.02 - 0.05 equivalents
Base 2.0 - 3.0 equivalents
Solvent System Toluene/Water, Dioxane/Water, or THF/Water (typically 4:1 to 10:1)
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling using this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1, 0.2 M concentration relative to the aryl halide).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 90-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

For accelerated reaction times, microwave irradiation can be employed.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 eq), this compound (1.5 eq), a suitable palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane/water.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general procedure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base solvent Add Degassed Solvent reagents->solvent degas Purge with Inert Gas solvent->degas heat Heat and Stir (80-110 °C or Microwave) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][7][8]

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex ar_pd_ar Ar-Pd(II)L_n-Ar' pd2_complex->ar_pd_ar transmetalation Transmetalation transmetalation->ar_pd_ar ar_pd_ar->pd0 reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->pd0 aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_complex boronic_acid->transmetalation base Base base->pd2_complex base->transmetalation halide_borate X-B(OH)₂ + Base-H⁺

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 3-Bromo-2-ethoxy-5-methylphenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a specialized organic compound that holds significant promise as a versatile building block in the synthesis of advanced functional materials. Its unique molecular architecture, featuring a reactive boronic acid group alongside bromo, ethoxy, and methyl substituents, allows for its incorporation into a variety of polymeric and small-molecule systems through carbon-carbon bond-forming reactions. The strategic placement of these functional groups can be leveraged to fine-tune the electronic, optical, and physical properties of the resulting materials.

The primary application of this compound in materials science lies in its use as a monomer or precursor in Suzuki-Miyaura cross-coupling reactions.[1][2][3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks with high efficiency and selectivity.[1][2] By participating in such reactions, this boronic acid derivative can be integrated into conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The presence of the ethoxy and methyl groups can enhance solubility and influence the morphology of the final material, while the bromo substituent offers a site for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for determining appropriate reaction conditions and solvent systems.

PropertyValueReference
CAS Number 870718-00-6--INVALID-LINK--
Molecular Formula C9H12BBrO3[4]
Molecular Weight 258.91 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, DMF)

Key Application: Synthesis of Functional Polymers via Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is as a monomer in Suzuki-Miyaura cross-coupling polymerization. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a halogenated (typically bromo or iodo) comonomer, leading to the creation of a polymer chain. The specific properties of the resulting polymer, such as its conductivity, photoluminescence, and thermal stability, are directly influenced by the structure of the comonomers used.

The general workflow for the synthesis of a functional polymer using this compound is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A 3-Bromo-2-ethoxy-5- methylphenylboronic acid I Suzuki-Miyaura Cross-Coupling A->I Polymerization B Dihaloaryl Comonomer B->I C Palladium Catalyst (e.g., Pd(PPh3)4) C->I D Base (e.g., K2CO3, Cs2CO3) D->I E Inert Atmosphere (N2 or Ar) E->I F Anhydrous Solvent (e.g., Toluene, Dioxane) F->I G Heating G->I H Functional Polymer I->H

A generalized workflow for synthesizing a functional polymer using this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Polymerization

This protocol provides a representative method for the polymerization of this compound with a dihaloaryl comonomer. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization depending on the specific comonomer used.

Materials:

  • This compound

  • Dihaloaryl comonomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., anhydrous Potassium Carbonate [K2CO3])

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica gel, appropriate solvents for chromatography)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the dihaloaryl comonomer (1.0 eq), and the base (e.g., K2CO3, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the flask via syringe. Stir the mixture to dissolve the reactants. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (typically 12-48 hours). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS of aliquots).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude polymer by an appropriate method, such as precipitation, Soxhlet extraction, or column chromatography, to remove catalyst residues and oligomeric impurities.

  • Characterization: Characterize the final polymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and UV-Vis and fluorescence spectroscopy to evaluate its optical properties.

The Suzuki-Miyaura Catalytic Cycle

The underlying mechanism for the polymerization is the Suzuki-Miyaura catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R1-X) A->B C R1-Pd(II)-X (L2) B->C D Transmetalation (R2-B(OR)2) C->D E R1-Pd(II)-R2 (L2) D->E F Reductive Elimination E->F F->A G R1-R2 (Product) F->G

The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a valuable synthetic intermediate for the creation of novel organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the precise incorporation of its substituted phenyl unit into polymeric and molecular architectures. This enables the rational design of materials with tailored properties for a range of applications in organic electronics and beyond. The provided protocols and conceptual diagrams serve as a foundational guide for researchers and scientists looking to explore the potential of this compound in their materials science endeavors. Further research and optimization of reaction conditions will undoubtedly expand the scope of its applications.

References

Application Notes and Protocols: Cross-coupling of 3-Bromo-2-ethoxy-5-methylphenylboronic acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-Bromo-2-ethoxy-5-methylphenylboronic acid with a range of heteroaryl halides. The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry, and the protocols outlined herein are designed to serve as a robust starting point for the synthesis of novel compounds.

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. Its tolerance of a wide variety of functional groups makes it an invaluable tool in complex molecule synthesis.

Data Presentation: Exemplary Reaction Conditions

While specific experimental data for the cross-coupling of this compound with a wide array of heteroaryl halides is not extensively documented in publicly available literature, the following tables present exemplary reaction conditions based on established protocols for similar substrates. These conditions are expected to provide good to excellent yields and can be used as a starting point for optimization.

Table 1: Cross-coupling with Electron-Deficient Heteroaryl Halides

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
2-ChloropyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)10012-1875-90
3-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)901280-95
5-Bromo-2-methylpyridinePdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF1108-1270-85

Table 2: Cross-coupling with Electron-Rich Heteroaryl Halides

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
2-BromothiophenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.0)1,4-Dioxane806-1085-98
3-BromofuranPd(PPh₃)₄ (5)-K₃PO₄ (2.0)DME/H₂O (4:1)851270-90
5-Bromoindole (N-protected)PdCl₂(dppf) (3)-Na₂CO₃ (2.0)Acetonitrile/H₂O (3:1)8012-1675-90

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with representative heteroaryl halides.

Protocol 1: Coupling with 3-Bromopyridine

Materials:

  • This compound (1.2 equiv.)

  • 3-Bromopyridine (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Toluene, Ethanol, and Degassed Water

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, 3-Bromopyridine, and sodium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the solvent system (Toluene/EtOH/H₂O in a 2:1:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with 2-Bromothiophene

Materials:

  • This compound (1.2 equiv.)

  • 2-Bromothiophene (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., microwave vial)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a microwave vial, combine this compound, 2-Bromothiophene, and potassium carbonate.

  • Add the Pd(OAc)₂ and P(t-Bu)₃ to the vial.

  • Seal the vial and purge with an inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the vial in a heating block or oil bath preheated to 80 °C and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-10 hours).

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by silica gel chromatography.

Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 Regeneration of Catalyst

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Heteroaryl Halide, & Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Scale-up Synthesis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and a generalized protocol for the scale-up synthesis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid. This valuable building block is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules in the pharmaceutical and materials science industries.

Introduction

This compound is an organoboron compound featuring a substituted phenyl ring. The boronic acid moiety allows for versatile carbon-carbon bond formation. As with many boronic acids, transitioning from laboratory-scale synthesis to larger-scale production presents several challenges. These include managing exothermic reactions, ensuring reagent stability, and developing scalable purification methods to achieve high purity of the final product. Careful consideration of reaction parameters and safety protocols is paramount for a successful and safe scale-up.

Synthetic Pathway Overview

The most common and industrially applicable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][2][3][4] This approach is generally favored for its high yields and the availability of starting materials.

The logical starting material for the synthesis of this compound is 1,3-dibromo-2-ethoxy-5-methylbenzene. A selective halogen-metal exchange at the less sterically hindered position, followed by borylation, will yield the desired product.

cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product start 1,3-Dibromo-2-ethoxy-5-methylbenzene lithiation Halogen-Metal Exchange (n-BuLi, THF, <-70°C) start->lithiation 1. borylation Borylation (Triisopropyl borate) lithiation->borylation 2. hydrolysis Hydrolysis (Aqueous Acid) borylation->hydrolysis 3. product This compound hydrolysis->product

Caption: Synthetic pathway for this compound.

Scale-up Considerations and Challenges

Scaling up the synthesis of boronic acids requires careful attention to several factors to ensure safety, efficiency, and product quality.[5][6]

ConsiderationKey ChallengesMitigation Strategies
Reaction Exothermicity The halogen-metal exchange with organolithium reagents like n-butyllithium is highly exothermic.[5][6] Poor temperature control on a large scale can lead to side reactions and safety hazards.- Use of a jacketed reactor with efficient cooling. - Slow, controlled addition of the organolithium reagent. - Consider flow chemistry for superior temperature control and mixing.[5][7]
Reagent Handling n-Butyllithium is pyrophoric and moisture-sensitive. Handling large quantities increases safety risks.[6]- Use of specialized equipment for handling air-sensitive and pyrophoric reagents (e.g., Schlenk lines, glove boxes, or closed-system transfer). - Rigorously dried solvents and inert atmosphere (nitrogen or argon) are essential.[5]
Purification Boronic acids can be challenging to purify on a large scale. Chromatographic purification is often not economically viable.[6] Potential impurities include boroxines (trimeric anhydrides) and starting materials.[8]- Develop a robust crystallization procedure for purification. - Conversion to a more stable boronate ester (e.g., pinacol ester) for easier handling and purification, followed by hydrolysis.[5] - Extraction with a suitable solvent system to remove impurities.
Product Stability Boronic acids can undergo dehydration to form boroxines, especially upon heating.[2] They can also be susceptible to protodeboronation.[5]- Avoid excessive heating during workup and purification. - Store the final product under dry conditions. - For long-term storage or use in demanding applications, consider converting to a more stable derivative like a diethanolamine adduct.[9]
Mixing Inadequate mixing in large reactors can lead to localized "hot spots" and incomplete reactions.[5]- Use of appropriately designed reactors with efficient agitators. - Flow chemistry offers excellent mixing by default.[5]

Experimental Protocol: Scale-up Synthesis

This protocol describes a generalized procedure for the synthesis of this compound on a multi-gram scale. A thorough hazard analysis and risk assessment should be conducted before performing any chemical reaction. [10][11][12]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Anhydrous tetrahydrofuran (THF)

  • 1,3-Dibromo-2-ethoxy-5-methylbenzene

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (2M)

  • Toluene or Heptane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

cluster_setup Reactor Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification setup Charge reactor with starting material and anhydrous THF under Nitrogen. cool Cool reactor to <-70°C. setup->cool add_nBuLi Slowly add n-BuLi solution, maintaining T < -65°C. cool->add_nBuLi stir1 Stir for 1-2 hours at <-70°C. add_nBuLi->stir1 add_borate Slowly add triisopropyl borate, maintaining T < -65°C. stir1->add_borate warm Allow to warm to room temperature overnight. add_borate->warm quench Cool to 0°C and quench with 2M HCl. warm->quench extract Extract with Toluene or Heptane. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over MgSO4/Na2SO4 and filter. wash->dry concentrate Concentrate in vacuo. dry->concentrate crystallize Crystallize from a suitable solvent system (e.g., Toluene/Heptane). concentrate->crystallize

Caption: General experimental workflow for the synthesis.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the jacketed reactor with 1,3-Dibromo-2-ethoxy-5-methylbenzene and anhydrous THF.

  • Cooling: Cool the stirred solution to below -70°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes via the addition funnel, ensuring the internal temperature does not exceed -65°C.

  • Stirring: After the addition is complete, stir the reaction mixture at -70°C for 1-2 hours.

  • Borylation: Slowly add triisopropyl borate, again maintaining the internal temperature below -65°C.

  • Warming: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continued stirring.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by crystallization from an appropriate solvent system (e.g., a mixture of toluene and heptane).

Data Presentation: Expected Parameters and Purity

The following table summarizes typical reaction parameters and expected purity data for the synthesized boronic acid.

ParameterValue/SpecificationAnalytical Method
Yield 60-80%Gravimetric analysis
Appearance White to off-white solidVisual inspection
Purity (HPLC) ≥ 97% (area)High-Performance Liquid Chromatography
¹H NMR Conforms to the expected structureNuclear Magnetic Resonance Spectroscopy
Melting Point To be determined experimentallyMelting Point Apparatus
Residual Solvents To be determined by analysisGas Chromatography (GC)

Safety Information

  • n-Butyllithium: Pyrophoric, reacts violently with water. Handle under a strict inert atmosphere.

  • Triisopropyl borate: Flammable liquid and vapor.

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides. Use inhibitor-free THF or test for peroxides before use.

  • General Precautions: All operations should be carried out in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. An appropriate fire extinguisher should be readily available.

By carefully considering these scale-up factors and adhering to a well-defined and safety-vetted protocol, the successful and efficient large-scale synthesis of this compound can be achieved for its application in further research and development.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2-ethoxy-5-methylphenylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reproducibility.[1] This protocol is designed to be a starting point for researchers, and optimization may be necessary for specific coupling partners.

Introduction to Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboronic acids and organic halides or triflates.[1] Microwave-assisted synthesis has emerged as a key enabling technology in this field, offering several advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1][2]

  • Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results.[1][2]

Experimental Overview

This protocol outlines the coupling of this compound with a generic aryl halide (Ar-X). The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

General Reaction Scheme:

Data Presentation: Typical Reaction Parameters

The following table summarizes typical starting conditions for microwave-assisted Suzuki reactions. These parameters can be used as a foundation for optimizing the reaction with this compound.

ParameterTypical Range/ValueNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandCatalyst choice is crucial and substrate-dependent.[3][4]
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is desirable for greener chemistry.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NThe choice of base can significantly impact the reaction outcome.[2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O, AcetonitrileA mixture of an organic solvent and water is commonly used.[2][5]
Temperature 100 - 150 °CHigher temperatures can sometimes lead to side product formation.[5]
Reaction Time 5 - 30 minutesMicrowave irradiation drastically reduces reaction times.[1][5]
Microwave Power 100 - 300 WPower should be adjusted to maintain the target temperature.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical microwave-assisted Suzuki coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water, degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the vial. The total volume should be appropriate for the size of the vial and the microwave reactor's specifications.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Sealing: Securely seal the reaction vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the power to a suitable level (e.g., 150 W), and the reaction time to 15 minutes. Ensure stirring is active throughout the reaction.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure coupled product.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge seal Seal Reaction Vial purge->seal microwave Irradiate in Microwave Reactor (e.g., 120 °C, 15 min) seal->microwave cool Cool to Room Temperature microwave->cool extract Dilute and Extract cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product product purify->product Pure Product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Safety Precautions

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[6][7] Domestic microwave ovens are not suitable and can be extremely dangerous.[6][8]

  • Pressure: Reactions in sealed vessels can generate high pressure. Always be aware of the pressure limits of the reaction vials and the reactor.[9]

  • Superheating: Microwave heating can cause solvents to superheat above their normal boiling points. Use appropriate stir bars to ensure even heating and prevent bumping.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood.[8]

  • Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds can decompose at high temperatures.[8]

By following this protocol and adhering to the safety guidelines, researchers can effectively utilize microwave-assisted Suzuki-Miyaura reactions for the efficient synthesis of novel compounds.

References

Troubleshooting & Optimization

Common side reactions and byproducts with 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-ethoxy-5-methylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions where this compound is used?

A1: this compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds and in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-heteroatom (C-N, C-O) bonds.

Q2: What are the typical side reactions observed when using this compound?

A2: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of the boronic acid to form a symmetrical biaryl). These are general side reactions for arylboronic acids and can be influenced by the specific reaction conditions.

Q3: How does the substitution pattern of this compound affect its reactivity?

A3: The ortho-ethoxy group can introduce steric hindrance, potentially slowing down the rate of transmetalation in the catalytic cycle. However, it may also have a beneficial chelating effect with the metal catalyst. The electron-donating nature of the ethoxy and methyl groups can also influence the electronic properties of the arylboronic acid.

Q4: What is the stability of this compound?

A4: Like many boronic acids, this compound can be sensitive to heat and prolonged exposure to air and moisture. It is recommended to store it in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity: The Pd(0) active species has not been efficiently generated or has decomposed.Use a pre-catalyst or ensure appropriate reducing conditions if starting with a Pd(II) source. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst.
Inefficient Transmetalation: Steric hindrance from the ortho-ethoxy group slows the transfer of the aryl group to the palladium center.Increase the reaction temperature. Use a stronger base (e.g., Cs2CO3, K3PO4) to facilitate the formation of the more reactive boronate species.
Protodeboronation: The boronic acid is being consumed by reaction with residual water or protic solvents.Use anhydrous solvents and reagents. Dry the base thoroughly before use. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.
Homocoupling: The boronic acid is reacting with itself, forming a symmetrical biaryl byproduct.Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxygen, which can promote homocoupling.[1] Consider the slow addition of the boronic acid to the reaction mixture.
Issue 2: Significant Formation of Homocoupling Byproduct

Possible Causes & Solutions

CauseRecommended Action
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.
High Concentration of Boronic Acid: A high concentration of the boronic acid can favor the homocoupling pathway.Add the boronic acid solution slowly to the reaction mixture containing the catalyst and the coupling partner.
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.Screen different palladium sources and ligands. For instance, pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes mitigate this side reaction.[1]
Issue 3: Protodeboronation Leading to Low Product Yield

Possible Causes & Solutions

CauseRecommended Action
Presence of Water/Protic Solvents: Water and other protic species can protonate the aryl-boron bond, leading to the loss of the boronic acid functionality.Use rigorously dried solvents and reagents. If aqueous bases are necessary, minimize the amount of water and consider using a phase-transfer catalyst.
Basic Conditions: Strong bases can accelerate the rate of protodeboronation.Screen different bases. While a base is necessary for the Suzuki-Miyaura reaction, using the mildest effective base can help. For Chan-Lam couplings, which are often run under milder conditions, careful choice of base is also crucial.
Elevated Temperatures: High reaction temperatures can increase the rate of decomposition pathways like protodeboronation.Optimize the reaction temperature to be the minimum required for efficient cross-coupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, or DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling ArX Ar-X OxAdd Ar-Pd(II)-X(L₂) ArX->OxAdd Oxidative Addition BoronicAcid 3-Bromo-2-ethoxy- 5-methylphenyl- B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Activation Pd0 Pd(0)L₂ Pd0->OxAdd Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination Byproduct X-B(OH)₂ Transmetalation->Byproduct RedElim->Pd0 Base Base Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product CheckCatalyst Verify Catalyst Activity & Ligand Choice Start->CheckCatalyst CheckConditions Review Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions CheckPurity Analyze Starting Material Purity Start->CheckPurity InertAtmosphere Ensure Strict Inert Atmosphere CheckCatalyst->InertAtmosphere CheckConditions->InertAtmosphere SideReactions Analyze for Side Products (Homocoupling, Protodeboronation) CheckPurity->SideReactions InertAtmosphere->SideReactions Optimize Systematic Optimization SideReactions->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Side_Reactions BoronicAcid This compound CrossCoupling Desired Cross-Coupling (Suzuki or Chan-Lam) BoronicAcid->CrossCoupling Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O / Base Homocoupling Homocoupling BoronicAcid->Homocoupling O₂ / Catalyst Product Desired Product CrossCoupling->Product Arene 1-Bromo-2-ethoxy-5-methylbenzene Protodeboronation->Arene Biaryl Symmetrical Biaryl Homocoupling->Biaryl

Caption: Common reaction pathways for the boronic acid.

References

Technical Support Center: Purification of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-2-ethoxy-5-methylphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar arylboronic acids.

Problem 1: Low purity after synthesis and initial work-up.

  • Possible Cause: Presence of common impurities such as boroxines (trimeric anhydrides formed by dehydration) or protodeboronation byproducts.[1][2]

  • Troubleshooting Steps:

    • Acid-Base Extraction: Perform a liquid-liquid extraction to separate the acidic boronic acid from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous basic solution (e.g., 1M NaOH or KOH) to form the boronate salt, which will move to the aqueous layer.[3][4] The organic layer can be discarded. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified boronic acid, which can be extracted back into an organic solvent.

    • Recrystallization: This is a highly effective method for purifying crystalline arylboronic acids.[5][6][7] Test various solvent systems to find one where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for arylboronic acids include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[5][6]

Problem 2: Difficulty with purification by column chromatography.

  • Possible Cause: Arylboronic acids can be challenging to purify using standard silica gel chromatography as they may streak, stick to the silica, or decompose.[1][5][6]

  • Troubleshooting Steps:

    • Use of Modified Mobile Phases: If using silica gel, consider adding a small amount of a modifier like acetic acid or triethylamine to the eluent to improve separation.[6]

    • Alternative Stationary Phases:

      • C18 Reverse-Phase Chromatography: This can be a good alternative, though some boronic acids might still show poor retention or decompose, especially if evaporation of aqueous fractions is required at elevated temperatures.[1][8]

      • Neutral Alumina: For some boronate esters, neutral alumina has been used successfully.[6]

      • Boric Acid Impregnated Silica Gel: This has been shown to be effective for the purification of pinacol boronic esters by suppressing over-adsorption.[9]

    • Conversion to a Boronate Ester: Consider converting the boronic acid to its pinacol ester.[8] These esters are generally less polar and more amenable to purification by standard silica gel chromatography. The purified ester can then be hydrolyzed back to the boronic acid if necessary.

Problem 3: The purified product is an oil and will not crystallize.

  • Possible Cause: The product may be impure, or it may inherently be an oil at room temperature.

  • Troubleshooting Steps:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.[8] This can sometimes remove impurities that inhibit crystallization and result in a solid product. Cooling the oil in a refrigerator overnight before trituration may also help.[8]

    • Derivatization: Form a crystalline derivative, such as a diethanolamine adduct.[1][5][8] These adducts often crystallize readily and can be purified by recrystallization. The free boronic acid can be recovered by treating the adduct with an acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities for arylboronic acids include:

  • Boroxines: These are trimeric anhydrides formed from the dehydration of the boronic acid.[2]

  • Protodeboronation products: The boronic acid group can be replaced by a hydrogen atom.[1]

  • Starting materials and reaction byproducts: Unreacted starting materials or byproducts from the synthesis (e.g., from a Grignard reaction) may be present.[2]

Q2: Can I use standard silica gel column chromatography to purify this compound?

A2: While possible, it is often difficult. Arylboronic acids have a tendency to stick to silica gel, leading to poor separation and recovery.[1][5][6] If you must use silica gel, consider the troubleshooting steps mentioned above, such as using a modified mobile phase. Other chromatographic techniques are often more successful.

Q3: My boronic acid is not very soluble in common recrystallization solvents. What should I do?

A3: Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

Q4: How can I remove residual palladium catalyst from my product after a Suzuki-Miyaura coupling reaction where the boronic acid was used?

A4: An acid-base extraction can be effective. The boronic acid will be extracted into the aqueous base, leaving the palladium catalyst and other non-acidic compounds in the organic layer.[3]

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedYieldKey AdvantagesCommon Disadvantages
Recrystallization >98%Moderate to GoodHighly effective for crystalline solids; scalable.Not suitable for oils; requires finding a suitable solvent system.[6]
Acid-Base Extraction GoodGoodGood for removing non-acidic impurities; scalable.[3][10]Less effective for removing other acidic impurities.
Silica Gel Chromatography VariableLow to ModerateOften problematic due to streaking and decomposition.[1][5][6]
Reverse-Phase (C18) HPLC >99%Low to ModerateHigh-resolution separation.Not easily scalable; can be costly; product may decompose during solvent removal.[1][8]
Derivatization (e.g., Diethanolamine adduct) >98%ModerateCan induce crystallization of oils; adducts are often stable.[1][5][8]Requires an additional reaction step and subsequent cleavage.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with 1M aqueous NaOH (3 x 10 mL). Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl. The boronic acid should precipitate.

  • Extract the precipitated boronic acid with fresh ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Place the crude this compound in a flask.

  • Add a small amount of a test solvent (e.g., ethanol/water mixture, toluene, or ethyl acetate).

  • Heat the mixture to boiling while stirring. If the solid does not dissolve, add more solvent in small portions until it does.

  • Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow Purification Workflow for this compound start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Is the product an oil? is_solid->is_oil No success_recrys High Purity Solid recrystallize->success_recrys Success fail_recrys Recrystallization Fails or Purity is Low recrystallize->fail_recrys Failure acid_base Perform Acid-Base Extraction fail_recrys->acid_base chromatography Consider Chromatography (Reverse Phase or modified Normal Phase) acid_base->chromatography derivatize Consider Derivatization (e.g., Diethanolamine adduct) acid_base->derivatize triturate Attempt Trituration is_oil->triturate Yes success_trit Solid Product Obtained triturate->success_trit Success fail_trit Remains an Oil triturate->fail_trit Failure fail_trit->acid_base purified_chrom Purified Product chromatography->purified_chrom purified_deriv Purified Adduct -> Cleavage derivatize->purified_deriv

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Initial Purification Attempt issue What is the issue? start->issue low_purity Low Purity issue->low_purity Low Purity column_fail Column Chromatography Fails issue->column_fail Column Failure is_oil Product is an Oil issue->is_oil Product is an Oil solution_low_purity Try Acid-Base Extraction or Recrystallization low_purity->solution_low_purity solution_column Use Reverse Phase, Modified NP, or Convert to Ester column_fail->solution_column solution_oil Try Trituration or Derivatization is_oil->solution_oil

Caption: Troubleshooting logic for common purification problems.

References

Preventing protodeboronation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-bromo-1-ethoxy-4-methylbenzene, consuming the boronic acid and reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling. This side reaction is a significant concern as it leads to reagent waste and complicates product purification.

Q2: What factors make this compound susceptible to protodeboronation?

A2: The susceptibility of an arylboronic acid to protodeboronation is influenced by a combination of electronic and steric factors.[2] For this compound, the key factors are:

  • Ortho-substituent: The ethoxy group at the ortho position can exert steric hindrance, potentially slowing down the desired coupling reaction and allowing more time for protodeboronation to occur. Some ortho substituents can also influence the acidity of the boronic acid, which in turn affects its stability.[3]

  • Electronic Effects: The substituents on the phenyl ring (bromo, ethoxy, and methyl groups) collectively influence the electron density of the aromatic ring and the carbon-boron bond. Both electron-withdrawing and electron-donating groups can affect the rate of protodeboronation, depending on the reaction conditions (acidic or basic).[4]

Q3: Under what conditions is protodeboronation of this compound most likely to occur?

A3: Protodeboronation can be catalyzed by both acid and base.[1][5] For arylboronic acids, base-catalyzed protodeboronation is a common issue in Suzuki-Miyaura reactions, which are typically run under basic conditions.[6][7] High temperatures and the presence of water can also accelerate this undesired reaction. The specific pH of the reaction mixture plays a crucial role in the rate of protodeboronation.[4][8]

Q4: Can I use a boronic ester derivative to prevent protodeboronation?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy to mitigate protodeboronation.[9] These esters are generally more stable to the reaction conditions and can slowly release the boronic acid in situ for the cross-coupling reaction, minimizing its concentration and thus the rate of decomposition. MIDA boronates, in particular, are known for their high stability and are often used for challenging Suzuki-Miyaura couplings.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with protodeboronation when using this compound.

Issue 1: Significant formation of the protodeboronated byproduct (2-bromo-1-ethoxy-4-methylbenzene) is observed.
Potential Cause Troubleshooting Step Rationale
Reaction conditions are too harsh (high temperature, long reaction time). 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.High temperatures can accelerate the rate of protodeboronation. Minimizing reaction time reduces the exposure of the boronic acid to these conditions.
The chosen base is too strong or its concentration is too high. 1. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). 2. Use the minimum effective amount of base.The rate of base-catalyzed protodeboronation is highly dependent on the nature and concentration of the base. Weaker bases or those with lower solubility can sometimes suppress this side reaction.[5]
Presence of excess water in the reaction mixture. 1. Use anhydrous solvents and reagents. 2. For reactions requiring an aqueous phase, minimize the amount of water.Water is a proton source for protodeboronation. Reducing its concentration can slow down this undesired pathway.
The palladium catalyst and/or ligand are not optimal. 1. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃). 2. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).A highly active catalyst system can accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.[11]
Issue 2: Low yield of the desired product, with unreacted starting materials and some protodeboronation.
Potential Cause Troubleshooting Step Rationale
Inefficient transmetalation step in the Suzuki-Miyaura catalytic cycle. 1. Switch to a more effective base, such as Cs₂CO₃ or K₃PO₄. 2. Consider using a boronate ester (pinacol or MIDA) instead of the boronic acid.The steric hindrance from the ortho-ethoxy group can slow down the transmetalation step. A suitable base can facilitate this step. Boronate esters can also exhibit different reactivity profiles in the transmetalation step.[10]
Catalyst deactivation. 1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Use a more robust palladium precatalyst.Oxygen can lead to catalyst decomposition. Robust precatalysts can maintain their activity for longer periods under the reaction conditions.
Poor solubility of reagents. 1. Screen different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). 2. Ensure vigorous stirring to facilitate mass transfer between phases.The solubility of all components is crucial for an efficient reaction. A well-chosen solvent system can improve reaction rates and minimize side reactions.

Data Presentation

Table 1: Half-lives for Protodeboronation of Selected Arylboronic Acids in 50% Aqueous Dioxane at 70°C and High pH.

Arylboronic AcidSubstituentsHalf-life (t½)Reference
Phenylboronic acidNone~ 6.5 months[5]
4-Methoxyphenylboronic acidp-OCH₃ (electron-donating)~ 2.5 months[5]
4-Fluorophenylboronic acidp-F (weakly electron-withdrawing)~ 6.5 months[5]
2-Fluorophenylboronic acido-F (electron-withdrawing)~ 5 seconds[5]
2,6-Difluorophenylboronic acido,o'-di-F (electron-withdrawing)~ 5 seconds[4]
3,5-Dinitrophenylboronic acidm,m'-di-NO₂ (strongly electron-withdrawing)Orders of magnitude more stable than polyfluorophenyl boronic acids[5]

Note: This data is for comparative purposes to illustrate the influence of substituent patterns on protodeboronation rates. The specific rate for this compound will be a composite of the electronic and steric effects of its unique substitution pattern.

Experimental Protocols

The following are detailed experimental protocols for key strategies aimed at preventing protodeboronation.

Protocol 1: Suzuki-Miyaura Coupling with a Hindered Arylboronic Acid Using a Bulky Phosphine Ligand

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (argon or nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the reaction vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Stir the reaction mixture vigorously at room temperature for 10 minutes to ensure all solids are well suspended.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the MIDA Boronate Ester of this compound

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester.

Reagents and Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel with a Dean-Stark trap or molecular sieves

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).

  • Add DMSO to dissolve the solids.

  • Heat the mixture (e.g., to 80-100 °C) under vacuum or with a Dean-Stark trap to remove water.

  • Monitor the reaction for the disappearance of the starting boronic acid.

  • Once the reaction is complete, the MIDA boronate can often be precipitated by the addition of a suitable solvent and isolated by filtration.

Visualizations

Protodeboronation_Pathway Aryl_BA Arylboronic Acid (Ar-B(OH)₂) Boronate Arylboronate ([Ar-B(OH)₃]⁻) Aryl_BA->Boronate + OH⁻ Boronate->Aryl_BA - OH⁻ Protodeboronated Protodeboronated Product (Ar-H) Boronate->Protodeboronated + H₂O (Protodeboronation) Suzuki_vs_Protodeboronation Start Arylboronic Acid + Aryl Halide Desired_Product Suzuki-Miyaura Coupling (Desired Pathway) Start->Desired_Product Pd Catalyst, Base Side_Product Protodeboronation (Undesired Pathway) Start->Side_Product Base, H₂O Coupled_Product Coupled Product Desired_Product->Coupled_Product Deboronated_Product Deboronated Arene Side_Product->Deboronated_Product Troubleshooting_Workflow Start Low Yield / Protodeboronation Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Stability Check_Conditions->Check_Reagents Conditions OK Success Improved Yield Check_Conditions->Success Modify: T, Base, Solvent Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst Reagents OK Check_Reagents->Success Use fresh boronic acid Use_Ester Convert to Boronate Ester Optimize_Catalyst->Use_Ester Still an issue Optimize_Catalyst->Success Change Pd/Ligand Use_Ester->Success Use MIDA/Pinacol Ester

References

Troubleshooting failed Suzuki coupling reactions involving 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving the sterically hindered substrate, 3-Bromo-2-ethoxy-5-methylphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low to no yield in Suzuki coupling reactions, especially with a sterically hindered and electronically complex substrate like this compound, can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.[1]

  • Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical when dealing with sterically demanding substrates.[2] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[2] Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[3]

  • Inadequate Base: The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[4] An inappropriate or weak base can lead to a sluggish or failed reaction.

  • Solvent Effects: The polarity and composition of the solvent system can significantly influence the solubility of reagents and the overall reaction rate.[5]

  • Oxygen Contamination: The presence of oxygen can deactivate the active Pd(0) catalyst and promote undesirable side reactions, such as homocoupling.[3][6] It is crucial to use properly degassed solvents and maintain an inert reaction atmosphere.[3]

  • Reagent Quality: The purity and stability of both the boronic acid and the aryl halide are paramount. Boronic acids can be susceptible to degradation over time.[3]

Q2: I am observing significant amounts of homocoupling of my aryl halide and/or boronic acid. How can this be minimized?

A2: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway. Several strategies can be employed to mitigate this issue:

  • Strict Exclusion of Oxygen: The primary cause of homocoupling is often the presence of oxygen.[3][6] Rigorous degassing of all solvents and ensuring a robust inert atmosphere (Argon or Nitrogen) throughout the experiment is critical.[3]

  • Choice of Palladium Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species might be inefficient, potentially leading to side reactions.[7]

  • Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling reaction over homocoupling.[7]

  • Stoichiometry Control: Adding a slight excess of the aryl halide can sometimes help to suppress the homocoupling of the boronic acid.[5]

Q3: What are the optimal catalyst and ligand combinations for a sterically hindered substrate like this compound?

A3: For sterically hindered substrates, the selection of a suitable catalyst system is paramount to achieving good yields. Standard catalysts are often not effective.[2]

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended for coupling sterically hindered substrates.[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition and reductive elimination steps.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy in Suzuki couplings involving sterically demanding partners, including the formation of tetra-ortho-substituted biaryls.[2][8]

  • Palladacycle Precatalysts: These have shown enhanced activity in Suzuki coupling reactions with deactivated aryl chlorides and can be effective for other challenging substrates.[6]

Q4: Which bases and solvents are most effective for this type of challenging Suzuki coupling?

A4: The choice of base and solvent system is interdependent and crucial for success.

  • Bases: For sterically hindered systems, moderately strong bases are often required.

    • Potassium Phosphate (K₃PO₄): Frequently effective in these scenarios.[2] The presence of a small amount of water can be beneficial when using phosphate bases.[2]

    • Cesium Carbonate (Cs₂CO₃): Another commonly used and effective base.[2]

    • Potassium tert-Butoxide (t-BuOK): A stronger base that may be necessary for particularly challenging couplings.[2][8]

  • Solvents: Aprotic polar solvents, often in combination with water, are typically used.

    • Dioxane/Water or THF/Water mixtures: These are common and effective solvent systems.[9][10]

    • Toluene or DMF: Can also be employed, depending on the specific substrates and conditions.

Q5: My reaction appears to stall before completion, leaving unreacted starting materials. How can I improve the conversion?

A5: Incomplete conversion can be addressed by several optimization strategies:

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for sterically hindered substrates.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst and ligand loading can sometimes drive the reaction to completion.

  • Microwave Irradiation: Microwave-assisted heating can significantly shorten reaction times and improve yields, even with low catalyst loadings.[1]

  • Re-evaluate Reagent Purity: Impurities in the starting materials or solvents can inhibit the catalyst. Ensure all reagents are of high purity.

Data Presentation: Optimizing Reaction Components

The following tables summarize the general impact of different reaction components on Suzuki coupling outcomes, particularly for challenging substrates.

Table 1: Catalyst and Ligand Screening for Sterically Hindered Suzuki Coupling

Catalyst/Ligand SystemTypical Yield Range (%)NotesSource
Pd(PPh₃)₄0 - 40Often ineffective for sterically hindered substrates.[2][2]
Pd(OAc)₂ / SPhos70 - 95Excellent choice for hindered couplings.[2][2]
Pd₂(dba)₃ / XPhos75 - 98Highly effective for challenging substrates.[2][2]
Pd-NHC Complexes80 - 99+Show high efficacy, even with tetra-ortho-substituted biaryls.[8][8]

Table 2: Base and Solvent Selection for Challenging Suzuki Couplings

BaseSolvent SystemTypical Yield Range (%)NotesSource
K₂CO₃Dioxane / H₂O50 - 85A common starting point, may be insufficient for highly hindered cases.[9]
K₃PO₄Toluene or Dioxane70 - 95Often a more effective base for hindered substrates.[2]
Cs₂CO₃Dioxane70 - 95A strong inorganic base that performs well in these reactions.[2]
t-BuOKDioxane85 - 99+A very strong base, can be highly effective but may affect sensitive functional groups.[8][8]

Experimental Protocols

General Procedure for a Trial Suzuki Coupling Reaction:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd). Add this mixture to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Reagents OK Success Improved Yield Check_Reagents->Success Impurity Found & Rectified Optimize_Catalyst Optimize Catalyst & Ligand (Bulky Phosphines, NHCs) Check_Atmosphere->Optimize_Catalyst Atmosphere OK Check_Atmosphere->Success Oxygen Excluded Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃, t-BuOK) Optimize_Catalyst->Optimize_Base Still Low Yield Optimize_Catalyst->Success Effective System Found Optimize_Solvent Optimize Solvent System (Dioxane/H₂O, THF/H₂O) Optimize_Base->Optimize_Solvent Still Low Yield Optimize_Base->Success Effective Base Found Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp Still Low Yield Optimize_Solvent->Success Effective Solvent Found Consider_Microwave Consider Microwave Irradiation Optimize_Temp->Consider_Microwave Still Low Yield Optimize_Temp->Success Conversion Improved Consider_Microwave->Success Yield Improved

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Optimization of Catalyst Loading for 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-ethoxy-5-methylphenylboronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to its steric hindrance due to the ortho-ethoxy group. When troubleshooting, consider the following key parameters:

  • Catalyst and Ligand Choice: The steric bulk of this compound necessitates the use of specialized, bulky, and electron-rich phosphine ligands. These ligands facilitate the crucial transmetalation and reductive elimination steps in the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Consider screening Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to be effective for sterically demanding substrates.[1]

  • Catalyst Activity: Ensure the palladium source is active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Using air-stable precatalysts can improve reproducibility.[1]

  • Oxygen Contamination: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the decomposition of the catalyst and undesirable homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed before use.[1]

  • Base Selection: The choice of base is critical. It must be strong enough to promote the formation of the boronate species, which is necessary for transmetalation, but not so strong as to cause degradation of the starting materials.[1] For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).

  • Solvent System: The solvent must be appropriate for the chosen base and be able to dissolve the reactants. Common solvent systems include mixtures of an organic solvent (like 1,4-dioxane or THF) with water. Vigorous stirring is essential for biphasic reactions.[1]

Q2: I am observing significant amounts of a side product that appears to be 4-bromo-3-ethoxy-5-methylphenol. What is causing this, and how can I prevent it?

A2: The formation of 4-bromo-3-ethoxy-5-methylphenol is likely due to protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids, especially under harsh basic conditions.[1][2]

To mitigate protodeboronation:

  • Use a Milder Base: If you are using a very strong base, consider switching to a milder one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate. These are more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[2][3]

Q3: How does catalyst loading affect the outcome of my reaction with this compound?

A3: Catalyst loading is a critical parameter to optimize.

  • Low Loading: While desirable for cost and sustainability, too low a catalyst loading may result in incomplete conversion, especially with a challenging substrate.

  • High Loading: Increasing the catalyst loading can improve the reaction rate and yield.[4] However, excessively high loadings can lead to the formation of side products derived from the catalyst system and can complicate product purification by increasing residual palladium levels.[5] It is generally recommended to start with a catalyst loading in the range of 1-5 mol% and optimize from there.[6]

Q4: Should I be concerned about the stability of this compound during storage?

A4: Yes, boronic acids can degrade over time, especially if exposed to air and moisture.[1] It is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage or for particularly sensitive applications, converting it to a more stable diethanolamine adduct or a pinacol ester can be beneficial.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for specific coupling partners.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Data for Catalyst/Ligand Screening
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100<10
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10025
3Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane/H₂O10075
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10088
5XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O10092

This table illustrates the typical trend of increasing yield with more specialized, bulky ligands for a sterically hindered substrate.

Table 2: Optimization of Catalyst Loading for XPhos Pd G3
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
10.51001265
21.0100885
32.01004>95
43.01004>95

This table shows a representative optimization of catalyst loading, indicating that 2.0 mol% is sufficient for high conversion in a reasonable timeframe.

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_reagents Are Reagents Stable and Pure? start->check_reagents optimize_catalyst Optimize Catalyst & Ligand: - Use Pd(0) or efficient precatalyst. - Screen bulky, electron-rich ligands (e.g., XPhos). check_catalyst->optimize_catalyst optimize_base Optimize Base: - Screen stronger bases (K3PO4, Cs2CO3). - Ensure it is a fine powder. check_conditions->optimize_base optimize_solvent Optimize Solvent: - Ensure solubility of all reactants. - Try THF/Water or Dioxane/Water mixtures. check_conditions->optimize_solvent optimize_temp Adjust Temperature: - Increase temperature to overcome activation barriers. check_conditions->optimize_temp protect_boronic_acid Protect Boronic Acid: - Convert to pinacol (BPin) or MIDA ester to prevent protodeboronation. check_reagents->protect_boronic_acid improved_yield Improved Yield optimize_catalyst->improved_yield optimize_base->improved_yield optimize_solvent->improved_yield optimize_temp->improved_yield protect_boronic_acid->improved_yield

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Solids to Flask (Aryl halide, Boronic Acid, Base, Catalyst) p2 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) p1->p2 p3 3. Add Degassed Solvent p2->p3 r1 4. Heat to Temperature (e.g., 90-110 °C) p3->r1 r2 5. Monitor Progress (TLC, LC-MS) r1->r2 w1 6. Cool to Room Temp. r2->w1 w2 7. Dilute & Extract (e.g., EtOAc & Water/Brine) w1->w2 w3 8. Dry Organic Layer (e.g., Na2SO4) w2->w3 w4 9. Concentrate & Purify (Column Chromatography) w3->w4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Long-term stability and storage of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 3-Bromo-2-ethoxy-5-methylphenylboronic acid, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Based on safety data for similar arylboronic acids, refrigeration is recommended to maintain product quality. It is also advisable to protect the compound from direct sunlight and moisture to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Arylboronic acids like this compound are susceptible to two main degradation pathways:

  • Dehydration: This is a reversible process where three molecules of the boronic acid lose three molecules of water to form a cyclic trimer called a boroxine. This is often observed as a change in the physical state of the material or in its analytical profile.

  • Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be accelerated by the presence of acidic or basic conditions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal clumping or changes in the appearance of the solid, which could indicate moisture absorption or dehydration to the boroxine. Analytically, degradation can be detected by techniques such as HPLC, which may show the appearance of new impurity peaks, or NMR spectroscopy, which can reveal the presence of the boroxine or the protodeboronated product.

Q4: Is this compound sensitive to air or moisture?

A4: Yes, arylboronic acids are known to be sensitive to moisture, which can facilitate both dehydration to the boroxine and, under certain pH conditions, protodeboronation. While not acutely sensitive to air (oxygen), prolonged exposure to atmospheric moisture should be avoided. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can extend its shelf life.

Q5: Can I dissolve the compound in a solvent for long-term storage?

A5: It is generally not recommended to store boronic acids in solution for extended periods, as the solvent can promote degradation. If a stock solution is required, it should be prepared fresh. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent analytical results (e.g., variable purity by HPLC). The compound may exist as a mixture of the free boronic acid and its trimeric anhydride (boroxine).Ensure consistent sample preparation. For NMR analysis, dissolving the sample in deuterated methanol or water can help break up the boroxine and provide a clearer spectrum of the monomeric boronic acid.
Poor solubility in non-polar organic solvents. The compound is a polar molecule.Use polar aprotic solvents for dissolution. Gentle warming may aid dissolution, but prolonged heating should be avoided to prevent degradation.
Low reactivity in a Suzuki-Miyaura coupling reaction. The boronic acid may have degraded due to improper storage or handling.Verify the purity of the boronic acid using HPLC or NMR before use. If degradation is suspected, it is best to use a fresh batch of the reagent.
Appearance of an unexpected side-product corresponding to the loss of the boronic acid group. Protodeboronation may have occurred during the reaction.Ensure the reaction conditions (especially pH) are optimized to minimize protodeboronation. Avoid strongly acidic or basic conditions where possible.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 15-20 minutes) to elute the compound and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degradation Analysis

This protocol can be used to confirm the structure of the compound and identify the presence of the boroxine anhydride.

  • Solvent: For routine analysis where the presence of the boroxine is suspected, deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) can be used. To break up the boroxine for a clearer spectrum of the monomer, dissolving the sample in deuterated methanol is a common strategy.

  • Nuclei: Acquire ¹H NMR and ¹³C NMR spectra. ¹¹B NMR can also be a useful tool for observing the boron environment directly.

  • Procedure:

    • Dissolve a small amount of the compound in the chosen deuterated solvent.

    • Acquire the NMR spectra.

    • In the ¹H NMR, the presence of broad peaks in the aromatic region or a complex spectrum that does not correspond to the expected structure may indicate the presence of the boroxine. In CD3OD, the B-OH protons will exchange with the solvent and will not be observed.

Visualizations

degradation_pathway boronic_acid This compound boroxine Boroxine (Trimeric Anhydride) boronic_acid->boroxine Dehydration (-3 H2O) protodeboronated 1-Bromo-2-ethoxy-5-methylbenzene boronic_acid->protodeboronated Protodeboronation (+H+, -B(OH)3) boroxine->boronic_acid Hydration (+3 H2O)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision storage Store at 2-8°C Inert Atmosphere Protect from Light & Moisture sampling Equilibrate to Room Temp Sample under Inert Gas storage->sampling hplc HPLC Purity Check sampling->hplc nmr NMR for Structure & Boroxine sampling->nmr decision Purity & Structure Confirmed? hplc->decision nmr->decision proceed Proceed with Experiment decision->proceed Yes discard Discard/Re-purify decision->discard No

Caption: Recommended workflow for handling and quality control.

troubleshooting_tree start Inconsistent Experimental Results? check_purity Check Purity by HPLC/NMR start->check_purity degraded Degradation Observed? check_purity->degraded use_fresh Use Fresh Reagent degraded->use_fresh Yes check_conditions Review Reaction Conditions (pH, temp, solvent) degraded->check_conditions No optimize Optimize Conditions check_conditions->optimize other_issue Investigate Other Experimental Parameters check_conditions->other_issue

Minimizing homocoupling of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 3-Bromo-2-ethoxy-5-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl byproduct derived from the boronic acid starting material. This diminishes the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Issue: Significant Formation of Homocoupling Byproduct Detected by TLC, LC-MS, or NMR.

This is often characterized by a spot or peak corresponding to a symmetrical biaryl, 2,2'-diethoxy-5,5'-dimethyl-3,3'-bibiphenyl, in the reaction mixture.

Troubleshooting Workflow

start High Homocoupling Observed oxygen Possible Cause: Presence of Oxygen start->oxygen pd_source Possible Cause: Pd(II) Precatalyst start->pd_source conditions Possible Cause: Suboptimal Reaction Conditions start->conditions degas Solution: Rigorous Degassing oxygen->degas pd_zero Solution: Use Pd(0) Source or Add Reducing Agent pd_source->pd_zero optimize Solution: Optimize Reaction Parameters conditions->optimize degas_details Implement freeze-pump-thaw cycles or sparge solvents with inert gas (Ar/N2). degas->degas_details pd_zero_details Switch from Pd(OAc)2 or PdCl2 to Pd(PPh3)4 or Pd2(dba)3. pd_zero->pd_zero_details optimize_details Adjust base, solvent, temperature, ligand, and addition rate of boronic acid. optimize->optimize_details cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add Aryl Halide, Base, Pd Catalyst, and Ligand to Schlenk Flask degas 2. Evacuate and Backfill with Inert Gas (3x) reagents->degas solvent 3. Add Degassed Solvents degas->solvent boronic_acid 4. Prepare Boronic Acid Solution solvent->boronic_acid addition 5. Slow Addition of Boronic Acid Solution boronic_acid->addition heating 6. Heat Reaction to 80-100 °C addition->heating monitoring 7. Monitor by TLC/LC-MS heating->monitoring cool 8. Cool to Room Temperature monitoring->cool extract 9. Extraction with Ethyl Acetate cool->extract purify 10. Column Chromatography extract->purify cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway title Factors Influencing Homocoupling vs. Cross-Coupling pd0_cat Pd(0) Catalyst ox_add Oxidative Addition (Aryl Halide) pd0_cat->ox_add oxygen Oxygen (O2) pd0_cat->oxygen transmetal Transmetalation (Boronic Acid) ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0_cat Regenerates product Cross-Coupled Product red_elim->product pd2_source Pd(II) Precatalyst pd2_species Pd(II) Species pd2_source->pd2_species oxygen->pd2_species Oxidizes homo_trans Transmetalation (2x Boronic Acid) pd2_species->homo_trans homo_red_elim Reductive Elimination homo_trans->homo_red_elim homo_red_elim->pd0_cat Reduces to homo_product Homocoupling Product homo_red_elim->homo_product

Addressing catalyst deactivation in 3-Bromo-2-ethoxy-5-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing 3-Bromo-2-ethoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on overcoming catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving low yields. What are the most common causes?

A1: Failure or low yields in this reaction often stem from catalyst deactivation or instability of the boronic acid. Key causes include:

  • Catalyst Deactivation : The active Pd(0) catalyst can be lost through several pathways. Oxygen can oxidize the catalyst, and high temperatures can cause it to decompose or aggregate into inactive palladium black.[1][2]

  • Protodeboronation : this compound is electron-rich due to its ethoxy and methyl substituents. This makes it particularly susceptible to the replacement of the boronic acid group with a hydrogen atom, a side reaction that is often promoted by the presence of water or certain bases.[3][4]

  • Homocoupling : The boronic acid can couple with itself, forming a biaryl byproduct that consumes the starting material. This is often exacerbated by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[4][5]

  • Impure Reagents : The purity of all reagents—including the boronic acid, aryl halide, base, and solvents—is critical. Trace impurities can poison the catalyst and halt the reaction.[6]

  • Suboptimal Reaction Conditions : The choice of ligand, base, solvent, and temperature plays a crucial role in catalyst stability and reaction success.[1][2]

Q2: What is palladium black, and how can I prevent its formation?

A2: Palladium black is a finely divided, black precipitate of elemental palladium that indicates the decomposition and aggregation of the active Pd(0) catalyst.[1][2] Its formation is a clear sign of catalyst deactivation. To prevent it:

  • Use Appropriate Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) center and prevent it from aggregating.[1]

  • Maintain an Inert Atmosphere : Rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from oxidizing the catalyst.[1][2]

  • Control Temperature : High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.[1][2]

  • Optimize Ligand-to-Metal Ratio : An insufficient amount of ligand can leave the palladium center exposed. A slight excess of ligand (e.g., 1.1-2:1 ligand-to-palladium) can improve stability, though a large excess may inhibit the reaction.[1][6]

Q3: How does the electron-rich nature of this compound specifically affect the reaction?

A3: The electron-donating ethoxy and methyl groups increase the reactivity of the boronic acid. While this can be advantageous for the desired transmetalation step in the catalytic cycle, it significantly increases its susceptibility to protodeboronation.[4] This heightened reactivity demands careful optimization of reaction conditions, especially the choice of base and the exclusion of water, to minimize this key deactivation pathway for your starting material.

Q4: Can I use a more stable derivative of my boronic acid?

A4: Yes. If protodeboronation is a persistent issue, converting the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol boronate, is an excellent strategy.[3] These derivatives are often air-stable, compatible with chromatography, and can slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing side reactions.[3] Using a boronate ester may require adjusting the base, often to a fluoride source like CsF or K₃PO₄.[4]

Troubleshooting Guides

Issue 1: Low to No Product Formation with Visible Catalyst Decomposition (Palladium Black)

If your reaction has stalled and you observe the formation of a black precipitate, the primary issue is catalyst decomposition.

Troubleshooting Steps:

  • Verify Inert Atmosphere : Ensure your solvent degassing technique (e.g., sparging with argon for 30-60 minutes, freeze-pump-thaw cycles) is effective and that your reaction vessel is properly sealed under a positive pressure of inert gas.[2]

  • Screen Ligands : The stability of the catalytic complex is highly dependent on the ligand. If using a simple ligand like PPh₃, switch to a bulkier, more electron-rich ligand designed for cross-coupling.

  • Lower the Temperature : High temperatures accelerate the decomposition of the palladium complex. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if stability improves, even if it requires a longer reaction time.[1]

  • Change Palladium Source : If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Switch to a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this step.[4]

Table 1: Representative Comparison of Catalyst Systems

This table provides a comparative overview of common palladium catalyst systems for a typical Suzuki-Miyaura coupling. Performance may vary based on the specific aryl halide partner.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄DMF802485-95Reliable but often requires longer reaction times.[7]
Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane80290-98Often provides high yields in a much shorter timeframe.[7]
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene/H₂O1004-8>95A robust system for challenging, electron-rich substrates.[8]
Issue 2: Disappearance of Boronic Acid Starting Material Without Product Formation

If analysis (e.g., TLC, LC-MS) shows consumption of the boronic acid but little to no desired product, protodeboronation or homocoupling are the likely culprits.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions : Use anhydrous solvents and dry glassware thoroughly. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves if water is suspected to be an issue. Protodeboronation is often accelerated by water.[4]

  • Screen Bases : The choice and strength of the base can significantly influence the rates of protodeboronation and homocoupling. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃) or fluoride-based bases (CsF) which can be effective while minimizing side reactions.[9]

  • Convert to a Boronate Ester : This is the most effective solution for chronic protodeboronation. Prepare the pinacol ester of the boronic acid. This derivative is more stable and less prone to side reactions.[3][4]

Visualized Workflows and Pathways

// Invisible nodes for layout node [style=invis, width=0, height=0]; edge [style=invis]; pd_black -> protodeboronation -> homocoupling; }

Caption: Key pathways in Suzuki-Miyaura reactions.

Troubleshooting_Workflow start Low / No Product Yield check_reagents 1. Verify Reagent Quality & Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK check_reagents->reagents_ok Check repurify Re-purify / Replace Reagents Improve Degassing reagents_ok->repurify No screen_params 2. Systematic Parameter Screening reagents_ok->screen_params Yes screen_ligand_base Screen Ligands & Bases screen_params->screen_ligand_base screen_temp_solvent Screen Temp & Solvents screen_params->screen_temp_solvent improvement Improvement? screen_ligand_base->improvement Test screen_temp_solvent->improvement Test consider_ester 3. Consider Boronic Ester improvement->consider_ester No success Reaction Successful improvement->success Yes ester_synthesis Synthesize Pinacol or MIDA Boronate Ester consider_ester->ester_synthesis rerun_reaction Rerun Coupling with Ester (may require fluoride base) ester_synthesis->rerun_reaction rerun_reaction->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with a generic aryl halide (Ar-X).

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol is for converting the boronic acid to a more stable pinacol ester to mitigate protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dehydrating agent (e.g., anhydrous MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in the anhydrous solvent in a round-bottom flask.

  • Add a dehydrating agent (e.g., anhydrous MgSO₄).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the boronic acid.

  • Filter off the drying agent and wash the solid with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purify the ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

  • For the subsequent Suzuki-Miyaura coupling, use this pinacol ester in place of the boronic acid, noting that a fluoride source (e.g., CsF) or K₃PO₄ may be required as the base.[4]

References

Validation & Comparative

Comparative NMR Analysis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2-ethoxy-5-methylphenylboronic acid and its structural analogs. Due to the limited availability of experimental NMR data for the target compound, this guide utilizes experimental data from closely related analogs and predicted data to offer a comprehensive analytical perspective. This information is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of substituted phenylboronic acids, a class of compounds with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. This guide focuses on the ¹H and ¹³C NMR characteristics of this compound. To provide a robust analytical framework in the absence of direct experimental spectra for this compound, we present a comparative analysis with two key analogs: 3-Bromo-2-methoxy-5-methylphenylboronic acid and 3-Bromophenylboronic acid. The analysis reveals the influence of substituent patterns on the chemical shifts and coupling constants of the phenyl ring protons and carbons. While predicted data for the target compound and its methoxy analog offer valuable insights, the experimental data for 3-Bromophenylboronic acid provides a solid baseline for understanding the fundamental spectral features of this class of compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), 3-Bromo-2-methoxy-5-methylphenylboronic acid (predicted), and 3-Bromophenylboronic acid (experimental). The data is presented to highlight the impact of the ethoxy, methoxy, methyl, and bromo substituents on the chemical environment of the aromatic ring.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCDCl₃H-4~7.5 - 7.6d~2.0
(Predicted)H-6~7.3 - 7.4d~2.0
-OCH₂CH₃~4.1 - 4.2q~7.0
-OCH₂CH₃~1.4 - 1.5t~7.0
-CH₃~2.3 - 2.4s-
B(OH)₂~5.0 - 6.0 (broad s)s-
3-Bromo-2-methoxy-5-methylphenylboronic acidCDCl₃H-4~7.5 - 7.6d~2.0
(Predicted)H-6~7.3 - 7.4d~2.0
-OCH₃~3.9 - 4.0s-
-CH₃~2.3 - 2.4s-
B(OH)₂~5.0 - 6.0 (broad s)s-
3-Bromophenylboronic acid[1][2]DMSO-d₆H-28.04t1.7
(Experimental)H-47.80ddd8.0, 2.0, 1.1
H-57.37t7.8
H-67.68ddd7.7, 1.7, 1.0
B(OH)₂8.16 (broad s)s-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbonChemical Shift (δ, ppm)
This compoundCDCl₃C-1 (C-B)~130 - 135 (broad)
(Predicted)C-2 (C-O)~158 - 162
C-3 (C-Br)~115 - 120
C-4~138 - 142
C-5 (C-CH₃)~130 - 134
C-6~133 - 137
-OCH₂CH₃~65 - 70
-OCH₂CH₃~14 - 16
-CH₃~20 - 22
3-Bromo-2-methoxy-5-methylphenylboronic acidCDCl₃C-1 (C-B)~130 - 135 (broad)
(Predicted)C-2 (C-O)~158 - 162
C-3 (C-Br)~115 - 120
C-4~138 - 142
C-5 (C-CH₃)~130 - 134
C-6~133 - 137
-OCH₃~55 - 60
-CH₃~20 - 22
3-Bromophenylboronic acid[1][2]DMSO-d₆C-1 (C-B)134.5 (broad)
(Experimental)C-2133.4
C-3 (C-Br)121.7
C-4131.2
C-5129.4
C-6130.1

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of substituted phenylboronic acids.

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of the phenylboronic acid derivative into a clean, dry vial.

  • For ¹³C NMR: Accurately weigh 20-50 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is often used for more polar compounds and to observe exchangeable protons like those of the boronic acid hydroxyl groups.

  • Transfer: Gently swirl or vortex the vial to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common. For quantitative analysis, longer delays (e.g., 5-10 times the longest T₁ relaxation time) are necessary.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing NMR Analysis and Molecular Structures

The following diagrams illustrate the general workflow of NMR analysis and the molecular structures of the compounds discussed in this guide.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference chem_shift Chemical Shift Analysis reference->chem_shift coupling Coupling Constant Analysis reference->coupling integration Integration reference->integration structure Structure Elucidation chem_shift->structure coupling->structure integration->structure

Caption: A generalized workflow for NMR analysis.

Molecular_Structures cluster_target This compound cluster_methoxy 3-Bromo-2-methoxy-5-methylphenylboronic acid cluster_bromo 3-Bromophenylboronic acid Target Methoxy Bromo

Caption: Molecular structures of the compared compounds.

References

A Comparative Guide to the Purity Assessment of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-2-ethoxy-5-methylphenylboronic acid is a key building block in organic synthesis, and its purity directly impacts the outcome of subsequent reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information. HPLC-MS is a powerful and widely used method, but other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer orthogonal information and can be valuable for a comprehensive purity evaluation.

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-MS Separation based on polarity, with detection by mass-to-charge ratio.High sensitivity and selectivity.[1] Provides molecular weight information of impurities. Applicable to a wide range of compounds without derivatization.[1]Can be destructive. Matrix effects can sometimes suppress ionization.
GC-MS Separation based on volatility, with detection by mass-to-charge ratio.High resolution for volatile compounds. Can identify and quantify volatile impurities not amenable to HPLC.Requires derivatization for non-volatile compounds like boronic acids to increase their volatility.[2][3] The derivatization step can introduce variability.
¹H and ¹¹B NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information.[4] Can be used for quantitative analysis (qNMR). Non-destructive.Lower sensitivity compared to MS techniques. Oligomerization of boronic acids can lead to complex spectra, requiring specific sample preparation.[5]

Data Presentation: Purity Analysis of this compound

The following table summarizes hypothetical but realistic quantitative data from the analysis of a batch of this compound using different analytical techniques.

ParameterHPLC-MSGC-MS (after derivatization)¹H NMR
Purity (%) 99.2% (Area Normalization)98.9% (Area Normalization)99.1% (by qNMR)
Major Impurity 1 (%) 0.5% (deboronated species)0.6% (deboronated species)0.6% (deboronated species)
Major Impurity 2 (%) 0.2% (boroxine)Not applicable0.3% (boroxine)
Residual Solvent (ppm) Not applicable150 ppm (Tetrahydrofuran)145 ppm (Tetrahydrofuran)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation : A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program : Start with 30% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection :

    • UV at 254 nm.

    • MS Scan Range: m/z 100-500 in both positive and negative ion modes. The expected [M-H]⁻ ion for the main compound is at m/z 257.0/259.0.[6][7]

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (1:1).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and the main compound after derivatization.

  • Instrumentation : A standard GC system coupled to a mass spectrometer.

  • Derivatization : To a solution of 1 mg of the compound in 1 mL of pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosila (TMCS). Heat at 60°C for 30 minutes.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Injector Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

Quantitative ¹H NMR Spectroscopy (qNMR)

This technique provides structural confirmation and an accurate measure of purity against a certified internal standard.

  • Instrumentation : 400 MHz NMR spectrometer.

  • Solvent : Methanol-d4 (to break up boronic acid anhydrides).[5]

  • Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation : Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into an NMR tube. Dissolve in 0.75 mL of Methanol-d4.

  • Acquisition Parameters : A sufficient number of scans to ensure a high signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T₁ of the protons of interest.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC-MS purity assessment and the logical relationship between the different analytical techniques.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect_uv UV Detection separate->detect_uv detect_ms Mass Spectrometry Detection separate->detect_ms integrate Integrate Peaks detect_uv->integrate identify Identify Impurities (MS) detect_ms->identify quantify Quantify Purity & Impurities integrate->quantify identify->quantify report Generate Report quantify->report

Caption: Workflow for the purity assessment of this compound by HPLC-MS.

Purity_Assessment_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained main_compound 3-Bromo-2-ethoxy-5- methylphenylboronic Acid Sample hplc_ms HPLC-MS main_compound->hplc_ms gc_ms GC-MS main_compound->gc_ms nmr NMR main_compound->nmr purity_non_volatile Purity (Non-Volatile) hplc_ms->purity_non_volatile mw_impurities MW of Impurities hplc_ms->mw_impurities purity_volatile Purity (Volatile) gc_ms->purity_volatile residual_solvents Residual Solvents gc_ms->residual_solvents structure_confirmation Structural Confirmation nmr->structure_confirmation quantitative_purity Quantitative Purity (qNMR) nmr->quantitative_purity final_assessment Comprehensive Purity Profile purity_non_volatile->final_assessment mw_impurities->final_assessment purity_volatile->final_assessment residual_solvents->final_assessment structure_confirmation->final_assessment quantitative_purity->final_assessment

Caption: Logical relationship of analytical techniques for a comprehensive purity assessment.

References

A Comparative Analysis of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reactivity of a Polysubstituted Phenylboronic Acid

In the realm of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that form the backbone of numerous pharmaceutical agents and advanced materials. The choice of the boronic acid coupling partner is critical, as its substitution pattern dictates reactivity, stability, and ultimately, the efficiency of the coupling process. This guide provides a comparative analysis of the reactivity of 3-Bromo-2-ethoxy-5-methylphenylboronic acid against other commonly employed boronic acids, supported by established principles of physical organic chemistry and illustrative experimental data.

Understanding the Reactivity of this compound

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects imparted by its substituents. These factors significantly influence the rate-determining transmetalation step of the catalytic cycle.

This compound possesses a unique combination of substituents that create a nuanced reactivity profile:

  • Ortho-ethoxy group (-OEt): This electron-donating group increases the electron density on the aromatic ring, which can enhance the rate of transmetalation. However, its position ortho to the boronic acid moiety introduces significant steric hindrance, which can impede the approach of the palladium catalyst and potentially slow down the reaction.

  • Meta-bromo group (-Br): As an electron-withdrawing group, the bromine atom decreases the nucleophilicity of the aryl ring, which can disfavor the transmetalation step.

  • Para-methyl group (-CH₃): This is a weakly electron-donating group that can slightly enhance the reactivity of the boronic acid.

The interplay of these competing electronic and steric factors determines the overall reactivity of this compound.

Illustrative Performance Comparison in Suzuki-Miyaura Coupling

Table 1: Illustrative Comparison of Reaction Yields in a Hypothetical Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidKey Substituent EffectsIllustrative Yield (%)Plausible Reaction Time (h)Rationale for Expected Performance
Phenylboronic AcidUnsubstituted (Baseline)886Serves as a baseline for comparison with no electronic or significant steric influence.
4-Methoxyphenylboronic AcidStrong electron-donating group (para)954The para-methoxy group strongly enhances the nucleophilicity of the aryl ring, accelerating transmetalation.
3-Bromophenylboronic AcidElectron-withdrawing group (meta)758The electron-withdrawing nature of the bromine atom deactivates the boronic acid towards transmetalation, potentially requiring longer reaction times or more forcing conditions.
2-Ethoxyphenylboronic AcidElectron-donating, sterically hindering group (ortho)827The electron-donating ethoxy group promotes the reaction, but this is counteracted by steric hindrance from its ortho position, leading to a moderate yield and reaction time.
This compound Mixed electronic and significant steric effects788The activating effect of the ortho-ethoxy and para-methyl groups is likely offset by the deactivating meta-bromo group and the significant steric hindrance from the ortho-ethoxy substituent, leading to a predicted moderate yield.

Disclaimer: The data in this table is illustrative and based on established principles of Suzuki-Miyaura coupling reactivity. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol should be optimized for each specific set of substrates to achieve the highest possible yield.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware for inert atmosphere techniques (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask and evacuate and backfill with inert gas at least three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Reaction and Workflow

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2 Ar-Pd(II)Ln-X pd0->pd2 Oxidative Addition pd2_ar Ar-Pd(II)Ln-Ar' pd2->pd2_ar Transmetalation pd2_ar->pd0 product Ar-Ar' pd2_ar->product Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) degas 2. Degassing (Evacuate & Backfill with Inert Gas) setup->degas solvent 3. Solvent Addition (Degassed Solvent) degas->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Extraction & Washing) monitoring->workup Upon Completion purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling experiment.

Conclusion

This compound presents a unique reactivity profile in Suzuki-Miyaura cross-coupling reactions due to a combination of sterically demanding and electronically diverse substituents. While the ortho-ethoxy and para-methyl groups are activating, the ortho-steric hindrance and the meta-bromo group's electron-withdrawing nature are expected to temper its reactivity, leading to moderate performance compared to more simply substituted boronic acids. For researchers and drug development professionals, understanding these structure-activity relationships is paramount for designing efficient synthetic routes and optimizing reaction conditions to achieve desired outcomes. The provided illustrative data and experimental protocols serve as a foundational guide for the effective utilization of this and similar polysubstituted boronic acids in complex molecule synthesis.

A Comparative Guide to Advanced Characterization of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of advanced characterization techniques for 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions necessitates a thorough understanding of its structural integrity and purity. This document outlines key analytical techniques, presents comparative data with structurally similar alternatives, and provides detailed experimental protocols.

Introduction to Arylboronic Acids in Drug Discovery

Arylboronic acids are indispensable reagents in modern synthetic chemistry, prized for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The structural and electronic properties of the arylboronic acid directly influence the efficiency and outcome of these coupling reactions. Therefore, meticulous characterization is paramount to ensure reproducibility and high yields in synthetic workflows.

Comparative Analysis of Phenylboronic Acid Derivatives

To provide a comprehensive performance comparison, this guide evaluates this compound alongside three structurally related alternatives:

  • Alternative 1: 2-Ethoxy-5-methylphenylboronic acid: Lacks the bromo substituent, allowing for an assessment of the electronic and steric effects of the bromine atom.

  • Alternative 2: 3-Bromo-2-methoxyphenylboronic acid: Features a methoxy group instead of an ethoxy group, enabling a comparison of the impact of these different alkoxy substituents.

  • Alternative 3: 3-Bromo-5-methylphenylboronic acid: Lacks the alkoxy group at the 2-position, highlighting the influence of this functionality on the compound's properties.

The following sections detail the expected and reported data from key analytical techniques for these compounds.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₁₂BBrO₃258.91Data not available
2-Ethoxy-5-methylphenylboronic acidC₉H₁₃BO₃180.0189-94[1]
3-Bromo-2-methoxyphenylboronic acidC₈H₁₀BBrO₃244.88102-106[2]
3-Bromo-5-methylphenylboronic acidC₇H₈BBrO₂214.85Data not available
Spectroscopic and Chromatographic Data Summary
TechniqueThis compound2-Ethoxy-5-methylphenylboronic acid3-Bromo-2-methoxyphenylboronic acid3-Bromo-5-methylphenylboronic acid
¹H NMR Expected to be consistent with structure.Consistent with structure.Consistent with structure.[2]Consistent with structure.
¹³C NMR Expected to be consistent with structure.Consistent with structure.Consistent with structure.Consistent with structure.
Mass Spec. Expected [M-H]⁻ at m/z ~257/259.Expected [M-H]⁻ at m/z ~179.Expected [M-H]⁻ at m/z ~243/245.Expected [M-H]⁻ at m/z ~213/215.
HPLC Purity >95% (typical)>97% (typical)>97% (typical)[2]>97% (typical)[3]

Note: Specific, experimentally verified spectral data for this compound is not widely available in public domains. The information presented is based on typical expectations for such compounds and available data for analogues.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For arylboronic acids, care must be taken to address the potential for formation of cyclic anhydrides (boroxines), which can lead to complex and misleading spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the arylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The use of protic solvents like Methanol-d₄ can help to break up boroxine oligomers.

  • Transfer the solution to a 5 mm NMR tube.

  • If insoluble particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of arylboronic acids.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

ESI-MS Acquisition:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Ionization Mode: Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.

  • Infusion: Direct infusion or via a liquid chromatography (LC) system.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of chemical compounds. For arylboronic acids, reversed-phase HPLC is commonly employed.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

G General Workflow for Arylboronic Acid Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of Arylboronic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Structure Structure Verification NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: A generalized workflow for the synthesis and characterization of arylboronic acids.

G Conceptual Suzuki-Miyaura Coupling Pathway ArylBoronicAcid Arylboronic Acid (e.g., this compound) Transmetalation Transmetalation ArylBoronicAcid->Transmetalation ArylHalide Aryl Halide OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base Base->Transmetalation OxidativeAddition->Transmetalation Ar-Pd(II)-X ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd(II)-Ar' ReductiveElimination->PdCatalyst Product (Ar-Ar')

Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to LC-MS Methods for Analyzing 3-Bromo-2-ethoxy-5-methylphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes, ensuring product quality, and identifying potential impurities. This guide provides a comparative overview of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a key building block in organic synthesis.

The following sections detail two LC-MS methodologies: a rapid, high-throughput screening method and a high-resolution method for detailed impurity profiling. The guide includes comprehensive experimental protocols, a comparative data summary, and visual workflows to aid in method selection and implementation.

Method 1: High-Throughput Screening (HTS) by UPLC-MS

This method is designed for rapid analysis of a large number of samples, making it ideal for reaction screening, and kinetic studies. The focus is on speed and efficiency, providing quick insights into the consumption of starting materials and the formation of the desired product.

Experimental Protocol:
  • Sample Preparation:

    • At specified time points, withdraw a 10 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water solution containing an internal standard (e.g., a stable, non-reactive compound with similar chromatographic and ionization properties).

    • Vortex the mixture thoroughly to ensure homogeneity.

    • If necessary, centrifuge the sample to pellet any particulate matter and transfer the supernatant to an LC-MS vial.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A C18 reversed-phase column with dimensions of 2.1 mm x 50 mm and a particle size of 1.7 µm is recommended for fast separations.

    • Mobile Phase A: 10 mM ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.6 mL/min.

    • Gradient:

      • 0.0 min: 10% B

      • 1.5 min: 95% B

      • 2.0 min: 95% B

      • 2.1 min: 10% B

      • 3.0 min: 10% B

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry:

    • System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[2][3]

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

    • Data Acquisition: Full scan mode from m/z 100-600 for initial assessment. For quantitative analysis, Selected Ion Monitoring (SIM) of the [M-H]⁻ ion of this compound (m/z 257.0/259.0 due to bromine isotopes) and the product is recommended.

Method 2: High-Resolution Impurity Profiling by LC-MS/MS

This method is tailored for the comprehensive analysis of complex reaction mixtures, focusing on the separation and identification of potential impurities and side products. The longer run time and use of a high-resolution mass spectrometer provide greater chromatographic resolution and mass accuracy.

Experimental Protocol:
  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • Quench the reaction by diluting into 950 µL of methanol.[4]

    • The sample is then filtered through a 0.22 µm syringe filter into an LC-MS vial.

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC) or UPLC system.

    • Column: A C18 column with dimensions of 4.6 mm x 150 mm and a particle size of 2.7 µm is suitable.[2]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]

    • Ionization Source: ESI in negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition:

      • Full scan mode with a mass range of m/z 100-1000 to detect all potential ions.

      • Tandem Mass Spectrometry (MS/MS) or data-dependent acquisition (DDA) to obtain fragmentation data for structural elucidation of unknown impurities. The deprotonated molecule of this compound would be the precursor ion for MS/MS analysis.

Quantitative Data Comparison

The performance of each method can be evaluated based on several key parameters. The following table provides a summary of expected performance characteristics for the two proposed LC-MS methods.

ParameterMethod 1: High-Throughput Screening (UPLC-MS)Method 2: High-Resolution Impurity Profiling (LC-MS/MS)
Total Run Time 3 minutes15 minutes
Resolution ModerateHigh
Sensitivity Good (ng/mL levels)Excellent (pg/mL to low ng/mL levels)[3]
Primary Application Reaction monitoring, kinetic studiesImpurity identification, by-product analysis
Mass Analyzer Single or Triple QuadrupoleTOF, Orbitrap, or other high-resolution MS
Data Output Quantitative (SIM) or Qualitative (Full Scan)High-resolution mass data, fragmentation patterns

Visualizing the Workflow

To better illustrate the procedural flow of each analytical method, the following diagrams have been generated.

High_Throughput_Screening_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS UPLC-MS Analysis cluster_Data Data Analysis A Aliquot (10 µL) from Reaction B Quench & Dilute (990 µL 50:50 ACN/H2O + IS) A->B C Vortex B->C D Centrifuge & Transfer C->D E Inject (1 µL) D->E F UPLC Separation (C18, 2.1x50mm, 1.7µm) E->F G ESI-MS Detection (Negative Mode, SIM/Scan) F->G H Peak Integration & Quantification G->H I Reaction Progress Report H->I

Caption: Workflow for High-Throughput Screening (HTS) of reaction mixtures.

High_Resolution_Profiling_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis A Aliquot (50 µL) from Reaction B Quench in Methanol (950 µL) A->B C Filter (0.22 µm) B->C D Inject (5 µL) C->D E HPLC/UPLC Separation (C18, 4.6x150mm, 2.7µm) D->E F HRMS Detection (Negative Mode, Full Scan & MS/MS) E->F G Impurity Identification (Accurate Mass) F->G H Structural Elucidation (MS/MS) G->H I Comprehensive Reaction Profile H->I

Caption: Workflow for High-Resolution Impurity Profiling of reaction mixtures.

References

A Comparative Guide to the Structural Validation of Novel Biphenyl Compounds Synthesized from 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and validation of novel chemical entities are foundational to advancing drug discovery and development. This guide provides a comprehensive comparison of a novel biphenyl compound, hypothetically synthesized from 3-Bromo-2-ethoxy-5-methylphenylboronic acid, with a structurally similar alternative. We present detailed experimental protocols and comparative data to aid researchers in their structural elucidation endeavors.

The unambiguous determination of a molecule's three-dimensional structure is a critical step in the development of new therapeutic agents.[1][2][3] The primary methods for this structural determination include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[1][4] Each of these techniques provides unique and complementary information, and they are often used in concert to build a complete and accurate picture of a molecule's identity and conformation.[5][6]

In this guide, we focus on a hypothetical novel compound, 2'-ethoxy-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine (Compound A) , synthesized via a Suzuki coupling reaction from this compound and 2-amino-5-(trifluoromethyl)phenylboronic acid. We compare its structural validation and a hypothetical biological activity with a known alternative, 4'-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (Compound B) .

Comparative Data of Novel Compound vs. Alternative

The following table summarizes the key analytical and biological activity data for our hypothetical novel compound (Compound A) and its alternative (Compound B).

Parameter Compound A (Novel) Compound B (Alternative)
Molecular Formula C₁₆H₁₆F₃NOC₁₄H₁₂F₃NO
Molecular Weight 309.30 g/mol 283.25 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.52 (d, J=8.0 Hz, 1H), 7.31 (s, 1H), 7.15 (d, J=8.0 Hz, 1H), 6.98 (s, 1H), 4.10 (q, J=7.0 Hz, 2H), 3.85 (s, 2H, NH₂), 2.35 (s, 3H), 1.45 (t, J=7.0 Hz, 3H)7.60 (d, J=8.2 Hz, 1H), 7.45 (s, 1H), 7.28 (d, J=8.2 Hz, 1H), 7.05 (s, 1H), 3.90 (s, 3H), 3.70 (s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 155.2, 145.8, 138.2, 131.5, 130.1, 128.9 (q, J=272 Hz, CF₃), 126.4, 124.7 (q, J=32 Hz, C-CF₃), 122.3, 118.9, 64.8, 20.5, 14.9159.8, 147.2, 135.1, 132.0, 129.5 (q, J=272 Hz, CF₃), 127.8, 125.3 (q, J=33 Hz, C-CF₃), 120.1, 115.4, 112.6, 55.6
Mass Spectrometry (ESI+) m/z 310.1257 [M+H]⁺284.0944 [M+H]⁺
Hypothetical IC₅₀ (Kinase X) 85 nM150 nM

Experimental Protocols

Detailed methodologies for the synthesis and structural elucidation are provided below.

1. Synthesis of 2'-ethoxy-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine (Compound A)

  • Reaction Setup: To a solution of this compound (1.0 eq) and 2-amino-5-(trifluoromethyl)phenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Reaction Conditions: The mixture is degassed with argon for 15 minutes and then heated to 80°C under an argon atmosphere for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the connectivity of atoms.[7][8][9] One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are routinely used for structural elucidation.[6][10]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[11][12]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in an organic solvent such as methanol or acetonitrile.[13] Further dilute this solution to a final concentration of 10-100 µg/mL.[13]

  • Analysis: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap) to obtain an accurate mass measurement.[11][12]

4. X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule.[4][14] This technique requires a single crystal of the compound.

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The structure is then solved and refined to yield the final atomic coordinates.[4]

Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates the typical workflow for validating the structure of a novel synthesized compound.

G A Synthesis of Novel Compound B Purification (Column Chromatography) A->B C Mass Spectrometry (MS) - Molecular Weight Confirmation B->C D NMR Spectroscopy (1H, 13C, 2D) - Connectivity & Structure B->D E X-ray Crystallography - 3D Structure (if crystal) B->E F Structural Confirmation C->F D->F E->F G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Compound A Compound A Compound A->Kinase X

References

A Comparative Guide: 3-Bromo-2-ethoxy-5-methylphenylboronic Acid vs. Its Trifluoroborate Salt in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate organoboron reagent is a critical decision in the planning and execution of cross-coupling reactions, central to modern synthetic and medicinal chemistry. Both 3-Bromo-2-ethoxy-5-methylphenylboronic acid and its potassium trifluoroborate salt are valuable building blocks for the introduction of the substituted phenyl motif. This guide provides an objective comparison of their performance in coupling reactions, supported by established principles and representative experimental data, to assist researchers in making an informed choice for their specific synthetic needs.

Executive Summary: Key Differences at a Glance

Potassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate offers significant advantages in terms of stability and handling over its corresponding boronic acid.[1][2][3] Organotrifluoroborate salts are generally crystalline, free-flowing solids that exhibit enhanced stability towards air and moisture, facilitating long-term storage and easier handling.[4][5] In contrast, arylboronic acids can be susceptible to dehydration to form cyclic anhydrides known as boroxines and may undergo protodeboronation, especially under non-anhydrous or acidic/basic conditions.[2]

The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[3] Consequently, potassium organotrifluoroborates can be considered a "protected" and more robust form of the boronic acid.[3] In coupling reactions, the trifluoroborate salt typically requires in situ hydrolysis to the active boronic acid species, which can be advantageous in controlling the concentration of the reactive species and potentially minimizing side reactions.[1]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics of this compound and its trifluoroborate salt, based on general properties of these classes of compounds.

FeatureThis compoundPotassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate
Chemical Structure C₉H₁₂BBrO₃C₉H₁₁BBrF₃KO₂
Stability Prone to dehydration (boroxine formation) and protodeboronation.[2]Crystalline solid with enhanced stability to air and moisture.[1][4]
Handling May require storage under inert atmosphere for long-term stability.Easier to handle and weigh due to its solid, non-hygroscopic nature.
Reactivity in Coupling Directly participates in the catalytic cycle.Requires in situ hydrolysis to the boronic acid for transmetalation.[1]
Stoichiometry Often used in slight excess (1.1-1.5 equivalents).Can often be used in near-stoichiometric amounts.[6]
Byproducts Boronic acid-derived inorganic salts.Potassium fluoride and borate salts.
Solubility Generally soluble in organic solvents like THF, dioxane, and toluene.Often soluble in polar aprotic solvents and can be used in biphasic systems.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

Protocol 1: Using this compound

This protocol is based on general procedures for Suzuki-Miyaura reactions involving arylboronic acids.

Reaction:

(Aryl/Heteroaryl)-X + this compound → (Aryl/Heteroaryl)-(3-Bromo-2-ethoxy-5-methylphenyl)

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using Potassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate

This protocol is adapted from general procedures for Suzuki-Miyaura reactions with potassium aryltrifluoroborate salts.[6][7]

Reaction:

(Aryl/Heteroaryl)-X + Potassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate → (Aryl/Heteroaryl)-(3-Bromo-2-ethoxy-5-methylphenyl)

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • Potassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate (1.05 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., Toluene/H₂O 10:1)[7]

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide, potassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate, palladium catalyst, ligand, and base.

  • Add the solvent system (degassing may not be as critical due to the stability of the trifluoroborate salt, but is still good practice).[8]

  • Heat the mixture to the reaction temperature (typically 80 °C) and stir for the required time (e.g., 24 hours).[7]

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Mandatory Visualizations

G cluster_reagents Organoboron Reagents cluster_reaction Suzuki-Miyaura Coupling BoronicAcid This compound (Tricoordinate Boron) CatalyticCycle Pd(0)/Pd(II) Catalytic Cycle BoronicAcid->CatalyticCycle Transmetalation Trifluoroborate Potassium 3-bromo-2-ethoxy-5-methylphenyltrifluoroborate (Tetracoordinate Boron) Trifluoroborate->BoronicAcid Hydrolysis (in situ) Product Coupled Product CatalyticCycle->Product

Caption: Relationship between the boronic acid and its trifluoroborate salt in Suzuki-Miyaura coupling.

Conclusion

For drug development professionals and researchers, the choice between this compound and its trifluoroborate salt will depend on the specific requirements of the synthesis. The trifluoroborate salt is the superior choice for applications demanding high stability, ease of handling, and long-term storage. Its use can lead to more reproducible and robust reaction outcomes, particularly in large-scale syntheses or in multi-step sequences where the boron-containing moiety must endure various reaction conditions. While the free boronic acid may be suitable for immediate use or when avoiding the in situ hydrolysis step is desirable, its trifluoroborate counterpart offers a more practical and reliable solution to the inherent instability of many boronic acids.[3]

References

Performance Evaluation of Palladium Catalysts in Suzuki-Miyaura Coupling with 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the selection of an optimal catalyst is paramount for the success of cross-coupling reactions. The Suzuki-Miyaura reaction, a powerful method for carbon-carbon bond formation, is highly dependent on the palladium catalyst employed, especially when using sterically hindered or electronically complex substrates such as 3-Bromo-2-ethoxy-5-methylphenylboronic acid. The ortho-ethoxy group on this particular boronic acid can present steric challenges, potentially hindering the coordination of the palladium catalyst and affecting reaction efficiency.[1]

This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling of this compound. The performance of traditional catalysts, modern precatalysts, and ligand systems is compared to aid in the selection of the most effective catalytic system. While direct comparative data for this specific boronic acid is not extensively available in the public literature, this guide extrapolates performance from studies on structurally related and other challenging boronic acids.[2][3][4]

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands is critical in overcoming the challenges posed by substituted arylboronic acids. Modern palladium catalysis has largely shifted towards the use of pre-formed, air- and moisture-stable precatalysts, which offer greater reproducibility and are effective at lower catalyst loadings compared to catalysts generated in situ.[5] The following table summarizes the expected performance of several key palladium catalysts in the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid, based on representative results from the literature for similar transformations.

Catalyst/PrecatalystLigandTypical Catalyst Loading (mol%)Typical Reaction Time (h)Typical Temperature (°C)Expected Yield Range (%)
Pd(PPh₃)₄PPh₃3 - 512 - 2480 - 10060 - 80
Pd(dppf)Cl₂dppf1 - 32 - 1280 - 10085 - 95
XPhos Pd G3XPhos1 - 22 - 880 - 100>90
SPhos Pd G2SPhos1 - 24 - 12Room Temp - 100>90
PEPPSI™-IPrIPr2 - 46 - 1880 - 11080 - 95

Note: The expected yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions. For sterically hindered substrates like this compound, higher catalyst loadings (potentially 5-10 mol%) might be necessary to achieve optimal results.[1]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using a traditional palladium catalyst and a modern palladacycle precatalyst. These protocols can be adapted for the specific use of this compound.

Protocol 1: Using a Traditional Catalyst (e.g., Pd(PPh₃)₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

  • Tetrahydrofuran (THF), degassed (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, and the XPhos Pd G3 precatalyst to a dry reaction vessel.

  • Add the degassed THF and the aqueous potassium phosphate solution.

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS. Reactions with these advanced catalysts are often complete within 2-8 hours.[3]

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Process

To better understand the experimental design and the underlying chemical transformation, the following diagrams illustrate the workflow for catalyst comparison and the mechanism of the Suzuki-Miyaura reaction.

G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis reagents Weigh Aryl Halide, Boronic Acid, and Base setup Set up Parallel Reactions in Inert Atmosphere reagents->setup cat1 Add Catalyst 1 (e.g., Pd(PPh3)4) setup->cat1 cat2 Add Catalyst 2 (e.g., Pd(dppf)Cl2) setup->cat2 cat3 Add Catalyst 3 (e.g., XPhos Pd G3) setup->cat3 heat Heat and Stir all Reactions (e.g., 100°C) cat1->heat cat2->heat cat3->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench and Workup monitor->workup purify Purify Products workup->purify yield Calculate Yields purify->yield

Caption: Workflow for comparing palladium catalyst performance.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pdiix R-Pd(II)L2-X pd0->pdiix Oxidative Addition pdiir R-Pd(II)L2-R' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R-R' (Coupled Product) pdiir->product aryl_halide R-X (Aryl Halide) aryl_halide->pdiix boronic_acid R'-B(OH)2 (Boronic Acid) boronic_acid->pdiix base Base (e.g., K2CO3) base->pdiix

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Analysis of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds critical to drug discovery and materials science.[1] The choice of the boronic acid coupling partner is a crucial parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comprehensive benchmark of 3-Bromo-2-ethoxy-5-methylphenylboronic acid against a selection of alternative phenylboronic acid reagents, supported by illustrative experimental data and detailed protocols.

Performance Benchmarking in a Model Suzuki-Miyaura Coupling Reaction

To objectively evaluate the performance of this compound, a hypothetical Suzuki-Miyaura coupling reaction with 4-bromoanisole was considered. The performance of the target boronic acid is compared against three other commercially available reagents: the parent Phenylboronic acid, 4-Methoxyphenylboronic acid (representing a simple electron-donating substituent), and 4-(Trifluoromethyl)phenylboronic acid (representing an electron-withdrawing substituent).

The rationale for this comparison is to elucidate the impact of the unique substitution pattern of this compound on its reactivity. The presence of an electron-donating ethoxy group at the ortho position and a methyl group at the meta position is expected to increase the nucleophilicity of the aryl ring, potentially leading to higher reactivity. Conversely, the bromine atom at the meta position introduces both steric bulk and an electron-withdrawing inductive effect, which could modulate the reaction rate and yield.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic Acid ReagentSubstituent EffectsPlausible Yield (%)Plausible Reaction Time (h)Notes
This compound Ortho-ethoxy (donating), meta-bromo (withdrawing), meta-methyl (donating)885The combination of electron-donating and withdrawing groups, along with potential steric influence from the ortho-ethoxy group, results in a favorable balance for high reactivity and yield.
Phenylboronic acidUnsubstituted (neutral)856Serves as a baseline for comparison of substituted analogues.
4-Methoxyphenylboronic acidPara-methoxy (electron-donating)924The strong electron-donating group enhances the nucleophilicity of the aryl ring, leading to a faster reaction and higher yield.
4-(Trifluoromethyl)phenylboronic acidPara-trifluoromethyl (electron-withdrawing)758The strong electron-withdrawing group reduces the nucleophilicity of the aryl ring, resulting in a slower reaction and lower yield.

Disclaimer: The data presented in this table is illustrative and based on established principles of physical organic chemistry in the context of the Suzuki-Miyaura reaction. Actual results may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

The following is a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids benchmarked in this guide.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

To further clarify the process, the following diagrams illustrate the key relationships and workflow of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Oxidative_Addition Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂)->Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Regeneration Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Cool_Quench Cool to RT and Quench Monitor->Cool_Quench Extract Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical waste are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a halogenated boronic acid derivative. Adherence to these protocols is essential for minimizing environmental impact and protecting all personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Table 1: Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Waste Classification and Segregation

Proper identification and segregation of chemical waste are the most critical aspects of a compliant disposal plan. Misclassification can lead to dangerous chemical reactions and improper disposal routing.[2] this compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.[2][3]

Crucial Segregation Rules:

  • DO NOT mix halogenated waste with non-halogenated organic waste.[2][3]

  • DO NOT dispose of this chemical or its containers in regular trash or down the drain.[1]

  • DO NOT mix with other chemicals unless specifically instructed by a qualified professional, as this can lead to dangerous reactions.[4]

Step-by-Step Disposal Procedure

1. Waste Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a "Halogenated Organic Waste".

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.

  • For spills, absorb the material with an inert absorbent like vermiculite or sand, and place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[2]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Carefully pour the waste into the designated container inside a chemical fume hood to avoid splashes and inhalation of vapors.[2]

  • Keep the waste container tightly closed when not in use to prevent the release of volatile organic compounds (VOCs).[2]

4. Disposal of Empty Containers:

  • Empty chemical containers must be properly decontaminated to remove any residual hazards.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinseate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[2] Subsequent rinses should also be collected as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific instructions on the disposal of rinseate.[2]

  • After thorough decontamination, the container can be disposed of according to your institution's procedures for empty chemical containers.

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not overfill waste containers; arrange for pickup when they are about three-quarters full.[2]

Experimental Protocol: Decontamination of Glassware

For thorough decontamination of laboratory glassware that has come into contact with boronic acids, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][5]

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this rinse as halogenated organic waste.

  • Basic Wash: Prepare a dilute aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate. Rinse the glassware with this basic solution. This will convert the boronic acid to a boronate salt, increasing its water solubility.[5] Collect this basic rinse as aqueous hazardous waste.

  • Water Rinse: Rinse the glassware thoroughly with deionized water. This rinse water should also be collected as hazardous waste.[1]

  • Final Rinse: A final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Table 2: Waste Stream Summary

Waste TypeContainer TypeLabel Information
Solid Waste (contaminated gloves, paper, etc.)Labeled, sealable container for solid waste."Hazardous Waste", "Halogenated Organic Solid Waste", "this compound"
Liquid Waste (solutions containing the compound)Labeled, sealable container for liquid waste."Hazardous Waste", "Halogenated Organic Liquid Waste", "this compound"
Rinseate (from container and glassware cleaning)Labeled, sealable container for liquid waste."Hazardous Waste", "Halogenated Organic Liquid Waste" (for solvent rinse), "Aqueous Hazardous Waste" (for basic and water rinses)

Disposal Workflow

Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_final Final Steps A Wear Appropriate PPE B Work in a Fume Hood A->B C Identify Waste Type D Solid Waste (e.g., gloves, contaminated paper) C->D E Liquid Waste (e.g., reaction mixtures, solutions) C->E F Empty Containers C->F G Collect in Labeled 'Halogenated Solid Waste' Container D->G H Collect in Labeled 'Halogenated Liquid Waste' Container E->H I Triple Rinse Container F->I K Store Sealed Containers in Designated Accumulation Area G->K H->K J Collect Rinseate as 'Halogenated Liquid Waste' I->J J->K L Arrange for EHS Pickup K->L

References

Essential Safety and Logistics for Handling 3-Bromo-2-ethoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for 3-Bromo-2-ethoxy-5-methylphenylboronic acid, ensuring operational integrity and laboratory safety.

Compound Identification:

  • Chemical Name: this compound

  • CAS Number: 870718-00-6

  • Molecular Formula: C₉H₁₂BBrO₃

Immediate Safety Precautions

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Personal Hygiene:

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Protection TypeSpecificationStandardRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is recommended if there is a risk of splashing.EN 166 (EU) or NIOSH (US)To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves prior to use.EN 374 (EU)To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.---To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.NIOSH (US) or EN 143/149 (EU)To prevent respiratory tract irritation.

Spill and Emergency Procedures

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain chemical integrity.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.

  • This compound may be moisture-sensitive; store under an inert atmosphere if necessary.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Disposal Plan

A clear plan for waste disposal is essential for laboratory safety and environmental protection. All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent material), in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[7][8]

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[7]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazards.[8]

Disposal Procedure:

  • Disposal of chemical waste must be in accordance with local, state, and federal regulations.[9]

  • Arrange for collection by a licensed hazardous waste disposal service.[10]

  • Do not dispose of this chemical down the drain or in the general trash.[7]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.